molecular formula C9H9FO3 B2820445 5-Fluoro-2,4-dimethoxybenzaldehyde CAS No. 155831-46-2

5-Fluoro-2,4-dimethoxybenzaldehyde

Cat. No.: B2820445
CAS No.: 155831-46-2
M. Wt: 184.166
InChI Key: QPJPELUSHAZZHM-UHFFFAOYSA-N
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Description

5-Fluoro-2,4-dimethoxybenzaldehyde (CAS 155831-46-2) is a fluorinated aromatic aldehyde with the molecular formula C 9 H 9 FO 3 and a molecular weight of 184.16 g/mol . This compound serves as a valuable and versatile building block in advanced organic synthesis and pharmaceutical research. The presence of both an aldehyde group and a fluorine atom on the benzaldehyde ring, flanked by two methoxy groups, creates a multi-functional intermediate amenable to further chemical transformations . Researchers can leverage this compound as a key precursor for constructing complex molecular structures, particularly in the field of drug discovery. While specific applications for this exact isomer are not detailed in the available literature, its structural similarity to other fluorinated and methoxylated benzaldehydes suggests its potential utility. For instance, related compounds like 2,4-dimethoxybenzaldehyde are known reagents for the specific quantification of phlorotannins in biochemical assays . Furthermore, fluorinated benzaldehydes, in general, are critical intermediates in the synthesis of active pharmaceutical ingredients, including investigations for novel therapeutics . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers should consult safety data sheets prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-2,4-dimethoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-12-8-4-9(13-2)7(10)3-6(8)5-11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJPELUSHAZZHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=O)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoro-2,4-dimethoxybenzaldehyde and its Isomeric Landscape

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed technical overview of 5-Fluoro-2,4-dimethoxybenzaldehyde (CAS 155831-46-2), a substituted aromatic aldehyde of significant interest in synthetic chemistry. Due to the limited publicly available data for this specific isomer, this document establishes a predictive framework by analyzing the properties and reactivity of closely related and well-documented isomers. This approach offers researchers, scientists, and drug development professionals a comprehensive understanding of the chemical's expected behavior and potential applications.

Introduction: The Fluorinated Dimethoxybenzaldehyde Scaffold

Substituted benzaldehydes are fundamental building blocks in organic synthesis, serving as precursors to a vast array of more complex molecules, including pharmaceuticals, agrochemicals, and materials.[1][2] The introduction of methoxy (-OCH₃) and fluorine (-F) groups onto the benzaldehyde scaffold imparts unique electronic and steric properties that significantly influence the molecule's reactivity and the biological activity of its derivatives.

The methoxy groups are electron-donating through resonance, activating the aromatic ring towards electrophilic substitution. The fluorine atom, being highly electronegative, is electron-withdrawing by induction but can also participate in hydrogen bonding and alter metabolic stability in medicinal chemistry contexts. The specific placement of these substituents, as seen in the various isomers of fluoro-dimethoxybenzaldehyde, allows for fine-tuning of these effects.

This guide will focus on the known properties of key isomers to build a comprehensive profile for 5-Fluoro-2,4-dimethoxybenzaldehyde.

Physicochemical and Spectroscopic Properties: A Comparative Analysis

Direct experimental data for 5-Fluoro-2,4-dimethoxybenzaldehyde is not widely reported. However, we can infer its properties by examining its structural analogues. The table below summarizes the known physical and chemical properties of several related isomers.

Property2,4-Dimethoxybenzaldehyde2-Fluoro-4,5-dimethoxybenzaldehyde4-Fluoro-2,6-dimethoxybenzaldehyde
CAS Number 613-45-6[3][4][5][6][7][8][9][10]71924-62-4[1][11]139549-11-4[12]
Molecular Formula C₉H₁₀O₃[3][4][5]C₉H₉FO₃[1][11]C₉H₉FO₃[12]
Molecular Weight 166.17 g/mol [3][9]184.16 g/mol [1][11]184.16 g/mol [12]
Appearance White to off-white powder[2][4]White to light yellow powder/crystal[1]Not specified
Melting Point 67-72 °C[2][5]98-101 °C[1]Not specified
Boiling Point 165 °C (at 10 mmHg)[2][5]Not specifiedNot specified

Based on these data, 5-Fluoro-2,4-dimethoxybenzaldehyde is expected to be a solid at room temperature with a molecular weight of approximately 184.16 g/mol . The presence of the fluorine atom is likely to raise the melting point compared to the non-fluorinated parent compound, 2,4-dimethoxybenzaldehyde.

Spectroscopic Characterization

The structural elucidation of substituted benzaldehydes relies heavily on spectroscopic techniques. While the specific spectra for 5-Fluoro-2,4-dimethoxybenzaldehyde are not available, the expected features can be predicted.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum would show signals for the aldehydic proton (around 9.8-10.5 ppm), two aromatic protons with coupling patterns influenced by the fluorine atom, and two distinct singlets for the methoxy groups (around 3.8-4.0 ppm).

    • ¹³C NMR: The spectrum would display a signal for the carbonyl carbon (around 190 ppm), aromatic carbons with chemical shifts influenced by the substituents, and two signals for the methoxy carbons (around 56 ppm). Carbon-fluorine couplings would be observable.

  • Infrared (IR) Spectroscopy: Key absorptions would include a strong C=O stretching band for the aldehyde at approximately 1680-1700 cm⁻¹, C-O stretching bands for the methoxy groups around 1200-1300 cm⁻¹, and C-H stretching bands for the aromatic ring and alkyl groups. The C-F bond would exhibit a stretching vibration in the 1000-1400 cm⁻¹ region.[6][8]

  • Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns for benzaldehydes include the loss of the formyl radical (-CHO) and subsequent fragmentation of the aromatic ring.[6][10]

Synthesis and Reactivity

The synthesis of 5-Fluoro-2,4-dimethoxybenzaldehyde would likely start from a readily available substituted phenol or benzene derivative. A plausible synthetic route could involve the fluorination of a dimethoxybenzene precursor followed by formylation.

Sources

An In-depth Technical Guide to 5-Fluoro-2,4-dimethoxybenzaldehyde and Its Isomeric Landscape for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry and drug development, substituted benzaldehydes are pivotal building blocks for the synthesis of a vast array of pharmacologically active molecules. Their utility stems from the reactivity of the aldehyde functional group, which allows for the construction of more complex molecular architectures. The strategic incorporation of fluorine and methoxy substituents onto the benzaldehyde scaffold can profoundly influence the physicochemical properties and biological activity of the resulting compounds. This guide focuses on the chemical identity of 5-Fluoro-2,4-dimethoxybenzaldehyde and provides a comprehensive technical overview of a closely related, well-characterized isomer, 2-Fluoro-4,5-dimethoxybenzaldehyde, which serves as a valuable surrogate for understanding the potential applications of this class of compounds in research and development.

While 5-Fluoro-2,4-dimethoxybenzaldehyde is a structurally plausible molecule, it is not readily found in major chemical databases and commercial supplier catalogs, suggesting it may be a novel or less-characterized compound. However, based on its IUPAC name, we can predict its chemical identifiers.

Predicted Chemical Identifiers for 5-Fluoro-2,4-dimethoxybenzaldehyde

IdentifierValue
SMILES COC1=C(C=C(F)C=C1C=O)OC
InChI Key Predicted, not available in databases

Due to the limited availability of data for 5-Fluoro-2,4-dimethoxybenzaldehyde, this guide will now focus on the well-documented and commercially available isomer, 2-Fluoro-4,5-dimethoxybenzaldehyde , to provide researchers with practical and actionable insights into a closely related fluorinated dimethoxybenzaldehyde.

Technical Guide: 2-Fluoro-4,5-dimethoxybenzaldehyde

Chemical Identity and Properties

2-Fluoro-4,5-dimethoxybenzaldehyde is an aromatic aldehyde that features a fluorine atom and two methoxy groups, which enhance its reactivity and make it a valuable intermediate in the synthesis of complex molecules.[1]

IdentifierValueSource
IUPAC Name 2-fluoro-4,5-dimethoxybenzaldehyde[2]
Synonyms 6-Fluoroveratraldehyde, 4,5-DIMETHOXY-2-FLUOROBENZALDEHYDE[2]
CAS Number 71924-62-4[2]
Molecular Formula C₉H₉FO₃[2]
Molecular Weight 184.16 g/mol [2]
SMILES COC1=C(C=C(C(=C1)C=O)F)OC[2]
InChI Key IBBYQNVXKFMSSI-UHFFFAOYSA-N[2]

Physicochemical Properties

PropertyValueSource
Appearance White to light yellow powder or crystal[1]
Melting Point 98 - 101 °C[1]
Purity ≥ 98% (GC)[1]
Storage Inert atmosphere, 2-8°C
Synthesis and Reactivity

While specific synthesis routes for 2-Fluoro-4,5-dimethoxybenzaldehyde are not detailed in the provided results, general methodologies for the synthesis of substituted benzaldehydes can be inferred. A common approach involves the formylation of a corresponding substituted benzene derivative. For instance, the Reimer-Tiemann reaction, which involves the ortho-formylation of phenols, followed by methylation, is a classic method for synthesizing related methoxybenzaldehydes.[3][4] Another established method is the modified Rosenmund reduction of the corresponding acid chloride.[5]

The reactivity of 2-Fluoro-4,5-dimethoxybenzaldehyde is largely dictated by the aldehyde group and the electron-donating methoxy groups on the aromatic ring. The aldehyde can undergo a variety of transformations, including:

  • Condensation Reactions: Such as the Claisen-Schmidt condensation to form chalcones, which are precursors to flavonoids.[6]

  • Reductive Amination: To produce substituted benzylamines.

  • Wittig Reaction: To form stilbene derivatives.[6]

  • Oxidation: To the corresponding benzoic acid.

  • Reduction: To the corresponding benzyl alcohol.

The fluorine and methoxy substituents modulate the electron density of the aromatic ring, influencing its susceptibility to electrophilic aromatic substitution reactions.

Applications in Drug Discovery and Organic Synthesis

2-Fluoro-4,5-dimethoxybenzaldehyde is a versatile building block with significant applications in pharmaceutical and agrochemical research.

  • Pharmaceutical Synthesis: It serves as a crucial intermediate in the development of bioactive compounds, including those with potential antibacterial, antioxidant, and anti-inflammatory properties.[1][7] It is particularly useful in the synthesis of agents targeting neurological disorders.[1]

  • Organic Synthesis: The compound is employed in the construction of complex molecular architectures, enabling the development of novel compounds with potential therapeutic effects.[1] The presence of the fluorine atom can enhance the biological activity of the final molecule.[1]

  • Agrochemicals: The fluorinated nature of this compound makes it a valuable precursor in the development of crop protection agents.[1]

The strategic placement of a fluorine atom in a drug candidate can significantly improve its metabolic stability, binding affinity, and pharmacokinetic profile.

Logical Workflow for the Application of 2-Fluoro-4,5-dimethoxybenzaldehyde in Synthesis

G A 2-Fluoro-4,5-dimethoxybenzaldehyde B Wittig Reaction A->B C Claisen-Schmidt Condensation A->C D Reductive Amination A->D E Stilbene Derivatives B->E F Chalcones (Flavonoid Precursors) C->F G Substituted Benzylamines D->G H Bioactive Molecule Synthesis E->H F->H G->H

Caption: Synthetic pathways originating from 2-Fluoro-4,5-dimethoxybenzaldehyde.

Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis

This protocol outlines a general procedure for the synthesis of a chalcone from 2-Fluoro-4,5-dimethoxybenzaldehyde and a suitable ketone, a common step in the synthesis of flavonoids and other bioactive molecules.[6]

Materials:

  • 2-Fluoro-4,5-dimethoxybenzaldehyde

  • An appropriate acetophenone derivative

  • Ethanol

  • 10% aqueous Sodium Hydroxide (NaOH) solution

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve equimolar amounts of 2-Fluoro-4,5-dimethoxybenzaldehyde and the chosen acetophenone in a minimal amount of ethanol.

  • Condensation: While stirring the solution at room temperature, slowly add the 10% aqueous NaOH solution dropwise. Continue stirring for 8-10 hours. The reaction progress can be monitored by the formation of a precipitate.

  • Isolation and Purification: Upon completion, pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the crude product.

  • Filter the crude chalcone using vacuum filtration and wash the solid with cold water.

  • Recrystallize the product from ethanol to obtain the pure chalcone.

Workflow for Chalcone Synthesis

G A Dissolve Aldehyde and Ketone in Ethanol B Add 10% NaOH (aq) dropwise A->B C Stir at Room Temperature (8-10h) B->C D Pour into Cold Water and Acidify with HCl C->D E Filter Crude Product D->E F Recrystallize from Ethanol E->F G Pure Chalcone F->G

Caption: Step-by-step workflow for the Claisen-Schmidt condensation.

Safety and Handling

Substituted benzaldehydes, including 2-Fluoro-4,5-dimethoxybenzaldehyde, require careful handling in a laboratory setting.

  • Hazards: This compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

  • Precautions:

    • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8][9]

    • Use only in a well-ventilated area, such as a chemical fume hood.[8]

    • Avoid breathing dust, fumes, or vapors.[8]

    • Wash hands thoroughly after handling.[9]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] For long-term stability, storage under an inert atmosphere at 2-8°C is recommended.

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8]

    • Skin: Wash with plenty of soap and water. If irritation occurs, get medical advice.[8]

    • Inhalation: Move the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[8]

References

  • PubChem. (n.d.). 2-Fluoro-4,5-dimethoxybenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-2,6-dimethoxybenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-5-hydroxy-4-methoxybenzaldehyde. Retrieved from [Link]

  • DC Fine Chemicals. (n.d.). Safety Data Sheet - 2,4-Dimethoxybenzaldehyde. Retrieved from [Link]

  • Shenzhouchem. (2025, May 12). What are the uses, characteristics and advantages of 2,5-Dimethoxybenzaldehyde CAS 93-02-7?. Retrieved from [Link]

  • Chen, Z., et al. (2002). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde.
  • Zhongding. (2025, November 10). 2,5-Dimethoxybenzaldehyde: Unlocking New Chemical Space in Organic Synthesis. Retrieved from [Link]

  • Shenzhouchem. (n.d.). What are the uses, characteristics and advantages of 2,5-Dimethoxybenzaldehyde CAS 93-02-7?. Retrieved from [Link]

  • Rachlin, A. I., et al. (n.d.). Aldehydes from acid chlorides by modified rosenmund reduction. Organic Syntheses. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 4-hydroxy-3,5-dimethoxy-. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,4-Dimethoxybenzaldehyde. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of 3,4-dimethoxybenzaldehyde. Retrieved from [Link]

Sources

The Synthetic Versatility of 5-Fluoro-2,4-dimethoxybenzaldehyde: A Gateway to Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the strategic incorporation of fluorine atoms and methoxy groups into molecular scaffolds has proven to be a highly effective strategy for modulating the physicochemical and pharmacological properties of bioactive compounds. 5-Fluoro-2,4-dimethoxybenzaldehyde, a polysubstituted aromatic aldehyde, has emerged as a valuable and versatile building block for the synthesis of a diverse array of complex molecules and heterocyclic systems. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the methoxy groups can influence receptor interactions and solubility.[1][2][3] This guide provides a comprehensive overview of the applications of 5-Fluoro-2,4-dimethoxybenzaldehyde, with a focus on its utility in the synthesis of potent kinase inhibitors and other biologically active heterocyclic compounds. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present quantitative data to empower researchers in their drug discovery and development endeavors.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of a starting material is paramount for its effective utilization in synthesis.

Table 1: Physicochemical Properties of 5-Fluoro-2,4-dimethoxybenzaldehyde

PropertyValueSource
Molecular Formula C9H9FO3[4]
Molecular Weight 184.17 g/mol [4]
CAS Number 71924-62-4[4]
Appearance White to light yellow powder/crystalPubChem
Melting Point 98 - 101 °CPubChem

The spectroscopic data provides a fingerprint for the unequivocal identification and purity assessment of 5-Fluoro-2,4-dimethoxybenzaldehyde.

Spectroscopic Data:

  • ¹H NMR (CDCl₃): The proton NMR spectrum would be expected to show signals for the aldehyde proton (singlet, ~10 ppm), two aromatic protons (doublets, with coupling to fluorine), and two methoxy groups (singlets, ~3.9-4.0 ppm).

  • ¹³C NMR (CDCl₃): The carbon NMR spectrum will exhibit signals for the carbonyl carbon (~188-190 ppm), aromatic carbons (with C-F couplings), and the two methoxy carbons.

  • IR (KBr): The infrared spectrum will be characterized by a strong carbonyl (C=O) stretching vibration around 1680-1700 cm⁻¹, C-O stretching bands for the methoxy groups, and C-F stretching vibrations.

  • Mass Spectrometry (EI): The mass spectrum will show a molecular ion peak (M⁺) at m/z 184, corresponding to the molecular weight of the compound.

Synthesis of 5-Fluoro-2,4-dimethoxybenzaldehyde

While commercially available, understanding the synthesis of 5-Fluoro-2,4-dimethoxybenzaldehyde provides valuable insights into its impurity profile and potential side products. A common synthetic approach involves the formylation of a corresponding fluorinated dimethoxybenzene precursor.

General Synthetic Workflow:

Start 1-Fluoro-2,4-dimethoxybenzene Reagent Formylating Agent (e.g., POCl₃/DMF) Start->Reagent Vilsmeier-Haack Reaction Product 5-Fluoro-2,4-dimethoxybenzaldehyde Reagent->Product

Caption: General workflow for the synthesis of 5-Fluoro-2,4-dimethoxybenzaldehyde.

Experimental Protocol: Vilsmeier-Haack Formylation

  • To a stirred solution of 1-fluoro-2,4-dimethoxybenzene in an appropriate solvent (e.g., dichlorobenzene), add phosphorus oxychloride (POCl₃) at a controlled temperature.

  • Slowly add N,N-dimethylformamide (DMF) to the reaction mixture.

  • Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by pouring it into ice-water.

  • Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford pure 5-Fluoro-2,4-dimethoxybenzaldehyde.

Applications in the Synthesis of Bioactive Heterocycles

The aldehyde functionality of 5-Fluoro-2,4-dimethoxybenzaldehyde serves as a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the construction of diverse heterocyclic scaffolds.

Synthesis of Quinazoline Derivatives as Kinase Inhibitors

Quinazoline and quinazolinone scaffolds are prevalent in a multitude of clinically approved drugs, particularly in the realm of oncology as kinase inhibitors.[5][6][7] 5-Fluoro-2,4-dimethoxybenzaldehyde can be utilized as a key precursor in the synthesis of substituted quinazolines.

Start 5-Fluoro-2,4- dimethoxybenzaldehyde Amine 2-Amino- benzonitrile Start->Amine Condensation Cyclization Cyclization (e.g., with Guanidine) Amine->Cyclization Product Substituted Quinazoline Cyclization->Product

Caption: Workflow for the synthesis of substituted quinazolines.

Experimental Protocol: Synthesis of a Quinazoline Precursor

A general approach involves the condensation of 5-Fluoro-2,4-dimethoxybenzaldehyde with a substituted 2-aminobenzonitrile, followed by cyclization to form the quinazoline ring system.

  • In a round-bottom flask, dissolve 5-Fluoro-2,4-dimethoxybenzaldehyde and an equimolar amount of a substituted 2-aminobenzonitrile in a suitable solvent such as ethanol or isopropanol.

  • Add a catalytic amount of a base (e.g., piperidine or potassium carbonate).

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the intermediate.

  • Filter the solid, wash with a cold solvent, and dry to obtain the crude product.

  • This intermediate can then be subjected to cyclization conditions (e.g., reaction with guanidine nitrate in the presence of a base) to yield the final quinazoline derivative.[5]

Synthesis of Chalcones as Precursors to Flavonoids and Other Bioactive Molecules

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[8][9][10][11] They are typically synthesized via the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone.

Start 5-Fluoro-2,4- dimethoxybenzaldehyde Acetophenone Substituted Acetophenone Start->Acetophenone Claisen-Schmidt Condensation Base Base Catalyst (e.g., NaOH, KOH) Acetophenone->Base Product Chalcone Derivative Base->Product

Caption: General workflow for the synthesis of chalcones.

Experimental Protocol: Claisen-Schmidt Condensation

  • Dissolve 5-Fluoro-2,4-dimethoxybenzaldehyde and an equimolar amount of a substituted acetophenone in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath and slowly add an aqueous solution of a strong base (e.g., 40% KOH or NaOH) with vigorous stirring.

  • Allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can often be monitored by a color change and the formation of a precipitate.

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Filter the precipitated crude chalcone, wash thoroughly with water until the washings are neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.[12]

Table 2: Representative Biological Activities of Chalcone Derivatives

Chalcone ScaffoldBiological ActivityTarget/MechanismReference
General ChalconesAnticancerTubulin polymerization inhibition, apoptosis induction[8]
General ChalconesAnti-HIVInhibition of HIV-1 integrase and protease[8]
Substituted ChalconesAntimicrobialDisruption of microbial cell membranes[11]
Knoevenagel Condensation for the Synthesis of Benzylidenemalononitriles

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound.[13][14][15] The reaction of 5-Fluoro-2,4-dimethoxybenzaldehyde with malononitrile yields benzylidenemalononitrile derivatives, which are valuable intermediates for the synthesis of various heterocyclic compounds and have shown a range of biological activities.

Start 5-Fluoro-2,4- dimethoxybenzaldehyde Malononitrile Malononitrile Start->Malononitrile Knoevenagel Condensation Catalyst Base Catalyst (e.g., Piperidine, NH₄OAc) Malononitrile->Catalyst Product 2-(5-Fluoro-2,4- dimethoxybenzylidene) malononitrile Catalyst->Product

Caption: Workflow for the Knoevenagel condensation.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

  • In a round-bottom flask, combine 5-Fluoro-2,4-dimethoxybenzaldehyde, a slight excess of malononitrile, and a catalytic amount of a weak base such as piperidine or ammonium acetate.

  • The reaction can be performed in a solvent like ethanol or under solvent-free conditions.

  • Heat the mixture gently if required, and monitor the reaction by TLC.

  • After completion, if the reaction was performed in a solvent, cool the mixture to induce crystallization. If solvent-free, add a small amount of ethanol to precipitate the product.

  • Filter the solid product, wash with cold ethanol, and dry to obtain the benzylidenemalononitrile derivative.[1]

Table 3: Yields of Benzylidenemalononitrile Derivatives under Different Conditions

AldehydeCatalystSolventReaction TimeYield (%)Reference
4-Fluorobenzaldehyde-Water4 h88[4]
Various Aryl AldehydesNiCu@MWCNTWater/Methanol10-35 min74-96[1]
BenzaldehydeAmmonium AcetateSolvent-free (sonication)5-10 min95[14]

Conclusion

5-Fluoro-2,4-dimethoxybenzaldehyde stands out as a highly valuable and versatile building block in the toolkit of synthetic and medicinal chemists. Its unique substitution pattern allows for the efficient construction of a wide range of biologically active heterocyclic compounds, including potent kinase inhibitors, chalcones with diverse pharmacological profiles, and versatile benzylidenemalononitrile intermediates. The strategic incorporation of fluorine and methoxy groups provides a powerful means to fine-tune the properties of target molecules, making this aldehyde a key starting material in the quest for novel therapeutics. The detailed protocols and workflows presented in this guide are intended to serve as a practical resource for researchers, facilitating the exploration of new chemical space and the development of next-generation pharmaceuticals.

References

  • Methods of Synthesis of Chalcones with Green methods and Recent updates in Anti Cancer and Anti HIV activities of Chalcones. (2019). Journal of Drug Delivery and Therapeutics.
  • SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. (2016). Trade Science Inc.
  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). ACS Omega.
  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022).
  • A Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles and the Evaluation of the Larvicidal Activity on Aedes Aegypti. (n.d.). Sociedade Brasileira de Química.
  • Practical Synthesis of Chalcone Derivatives and Their Biological Activities. (2017). MDPI.
  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (2020). Bentham Science.
  • Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. (2023).
  • Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C. (n.d.).
  • Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids. (2020).
  • Novel Methods of Knoevenagel Condens
  • Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile. (n.d.).
  • Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. (2020). MDPI.
  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024).
  • The Pivotal Role of 2,4,5-Trimethoxybenzaldehyde in the Synthesis of Bioactive Natural Products: Application Notes and Protocols. (n.d.). Benchchem.
  • What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde?. (2024). ChemicalBook.
  • 2-Fluoro-4,5-dimethoxybenzaldehyde | C9H9FO3 | CID 603595. (n.d.). PubChem.

Sources

Enhancing Metabolic Stability of Dimethoxybenzaldehydes: A Technical Guide to Strategic Fluorination

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern drug discovery, achieving metabolic stability is a critical determinant of a compound's clinical success. Poor metabolic stability can lead to rapid clearance, low bioavailability, and unpredictable in vivo exposure, ultimately causing the failure of otherwise promising drug candidates. The dimethoxybenzaldehyde scaffold, while a common structural motif, is particularly susceptible to metabolic degradation. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the metabolic liabilities associated with dimethoxybenzaldehydes and explores the strategic use of fluorination to enhance their metabolic robustness. We will delve into the mechanistic underpinnings of metabolic pathways, provide field-proven, step-by-step protocols for in vitro stability assessment, and illustrate how logical, data-driven fluorination strategies can "block" or "shield" metabolic soft spots. This guide is designed to bridge theory with practice, empowering research teams to make more informed decisions during lead optimization.

The Strategic Imperative of Metabolic Stability

The journey from a promising hit compound to a viable drug candidate is fraught with challenges, with drug metabolism and pharmacokinetics (DMPK) properties being a major hurdle. A significant percentage of drug development failures can be attributed to suboptimal metabolic stability.[1] The liver, the body's primary metabolic hub, employs a host of enzymes to modify and eliminate foreign compounds (xenobiotics).[2] This process, while essential for detoxification, can prematurely terminate the therapeutic action of a drug.

The Dimethoxybenzaldehyde Scaffold: A Case Study in Metabolic Vulnerability

Dimethoxybenzaldehydes are prevalent in medicinal chemistry but present a classic metabolic stability challenge. The two primary sites of metabolic attack are:

  • O-Demethylation: The methoxy groups are prime targets for Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases that are major players in drug metabolism.[3][4][5] CYP-mediated O-demethylation converts the methoxy ether into a hydroxyl group and formaldehyde, significantly altering the molecule's properties and often leading to rapid clearance.[6]

  • Aldehyde Oxidation: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid. This reaction can be catalyzed by several enzymes, including aldehyde dehydrogenases (ALDH) and aldehyde oxidases (AO).[7][8][9]

Understanding these liabilities is the first step toward rationally designing more stable analogues.

Fluorine: The Medicinal Chemist's Tool for Metabolic Shielding

Fluorine has become an indispensable tool in medicinal chemistry for its unique ability to modulate a molecule's physicochemical and pharmacokinetic properties.[10][11] Its strategic incorporation can enhance metabolic stability through several mechanisms:

  • Blocking Metabolic Sites: Replacing a hydrogen atom with a fluorine atom at a site of metabolism can effectively halt oxidative reactions. The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[10][12] Placing a fluorine on an aromatic ring or an adjacent position can sterically and electronically hinder the approach of metabolic enzymes.[13]

  • Altering Electronic Properties: As the most electronegative element, fluorine can withdraw electron density from neighboring atoms.[10] This can deactivate an aromatic ring towards oxidative attack by CYP enzymes or alter the pKa of nearby functional groups, which may influence enzyme-substrate binding and overall bioavailability.[14][15][16]

The judicious use of fluorine is not merely about substitution but about a deep, mechanistic understanding of how it will interact with metabolic enzyme systems.[17]

Principal Metabolic Pathways and the Impact of Fluorination

The metabolic fate of a dimethoxybenzaldehyde derivative is primarily dictated by Phase I enzymes located in the liver.[18]

Cytochrome P450-Mediated Metabolism

CYP enzymes are the workhorses of Phase I metabolism.[19] For dimethoxybenzaldehydes, two key CYP-mediated reactions are O-demethylation and aromatic hydroxylation.

  • O-Demethylation: This process involves the CYP active site, an iron-oxo species (Compound I), abstracting a hydrogen atom from the methyl group, followed by radical recombination to form an unstable hemiacetal, which then collapses to yield the demethylated phenol and formaldehyde.[4][5]

  • Aromatic Hydroxylation: The CYP enzyme can also directly attack the aromatic ring. This proceeds via electrophilic attack of the iron-oxo species on the π-system of the ring, forming a high-energy epoxide intermediate that can rearrange (via an "NIH shift") to a phenol.[14][20]

Strategic Fluorination Insight: Placing a fluorine atom directly on one of the methoxy groups (e.g., creating a difluoromethoxy or trifluoromethoxy group) can dramatically slow or stop O-demethylation.[14] This is due to the increased strength of the C-H bonds on the fluorinated methyl group and the powerful electron-withdrawing effect that deactivates the adjacent C-H bonds from hydrogen atom transfer.[14][15] Similarly, fluorinating the aromatic ring can render it more electron-deficient and less susceptible to electrophilic attack by CYP enzymes.[21]

Aldehyde Metabolism

The aldehyde group is readily oxidized to a carboxylic acid.

  • Aldehyde Dehydrogenases (ALDH): These NAD(P)+-dependent enzymes are highly efficient at oxidizing a wide range of aldehydes.[8][9]

  • Aldehyde Oxidase (AO): This molybdenum-containing enzyme, found in the cytosol of liver cells, also contributes to aldehyde oxidation.[7][22]

Strategic Fluorination Insight: While direct fluorination of the aldehyde group itself is not a common strategy, altering the electronic properties of the aromatic ring with fluorine substituents can influence the reactivity of the aldehyde. An electron-withdrawing fluorine substituent can make the aldehyde carbon more electrophilic and potentially alter its affinity for oxidizing enzymes.

The following diagram illustrates the primary metabolic vulnerabilities of a dimethoxybenzaldehyde and how fluorine can be used as a metabolic shield.

cluster_0 Metabolic Pathways cluster_1 Strategic Fluorination Parent Dimethoxybenzaldehyde (Metabolically Labile) Met_Odem O-Demethylation (CYP450 Enzymes) Parent->Met_Odem Met_AldOx Aldehyde Oxidation (ALDH, AO) Parent->Met_AldOx Met_ArylOH Aromatic Hydroxylation (CYP450 Enzymes) Parent->Met_ArylOH F_Parent Fluorinated Analogue (Metabolically Stable) Block_Odem Fluorine on/near Methoxy Group (Blocks O-Demethylation) Block_Odem->F_Parent Leads to Block_ArylOH Fluorine on Aromatic Ring (Deactivates Ring) Block_ArylOH->F_Parent Leads to

Caption: Metabolic liabilities of dimethoxybenzaldehydes and strategic fluorine blocking.

In Vitro Assessment of Metabolic Stability: Protocols and Best Practices

To evaluate the effectiveness of fluorination strategies, robust and reproducible in vitro assays are essential. The two most common and informative assays are the liver microsomal stability assay and the hepatocyte stability assay.[23]

Protocol 1: Liver Microsomal Stability Assay

This assay is a cornerstone of early DMPK screening. Liver microsomes are subcellular fractions that are rich in Phase I enzymes, particularly CYPs.[19][24] This makes them an excellent tool for assessing a compound's susceptibility to oxidative metabolism.

Causality Behind Experimental Choices:

  • Why Microsomes? They provide a concentrated source of CYP enzymes, allowing for a rapid and cost-effective assessment of Phase I metabolic pathways.[24]

  • Why NADPH? Nicotinamide adenine dinucleotide phosphate (NADPH) is an essential cofactor for CYP enzymes.[19] Reactions are run with and without NADPH to confirm that the observed compound depletion is enzyme- and cofactor-dependent. A lack of depletion in the absence of NADPH validates the enzymatic nature of the clearance.[24]

  • Why Specific Time Points? Sampling over a time course (e.g., 0 to 60 minutes) allows for the calculation of the rate of metabolism, which is more informative than a single endpoint.[24][25]

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare stock solutions of test compounds and positive controls (e.g., Diclofenac, Propranolol) at 10 mM in DMSO.[26]

    • Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer. This ensures a constant supply of NADPH throughout the incubation.[26]

  • Incubation:

    • In a 96-well plate, pre-warm the liver microsomal suspension (e.g., pooled human liver microsomes at 0.5 mg/mL final concentration) in buffer at 37°C.[24][25]

    • To initiate the reaction, add the test compound (final concentration typically 1 µM).[24][25]

    • Immediately after adding the compound, add the NADPH regenerating system to the "+NADPH" wells and an equal volume of buffer to the "-NADPH" wells. The time of this addition is T=0.

  • Time Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a volume of ice-cold acetonitrile (typically 3-5 volumes) containing an internal standard (IS).[18][26] The acetonitrile precipitates the microsomal proteins, halting all enzymatic activity. The IS is crucial for accurate quantification by correcting for variations in sample processing and instrument response.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[26][27] LC-MS/MS provides the necessary sensitivity and selectivity to quantify the remaining parent compound in a complex biological matrix.[28][29][30]

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

  • Plot the natural logarithm (ln) of the percent remaining versus time.

  • The slope of the line from this plot gives the elimination rate constant (k).

  • Half-life (t½): Calculated as 0.693 / k.

  • Intrinsic Clearance (CLint): Calculated as (k / [microsomal protein concentration]) * 1000. This value (in µL/min/mg protein) normalizes the rate of metabolism to the amount of enzyme present, allowing for comparison across different compounds and studies.[26]

Protocol 2: Hepatocyte Stability Assay

While microsomes are excellent for assessing Phase I metabolism, they lack the full complement of enzymes and cofactors found in a whole cell. Hepatocytes (liver cells) contain both Phase I and Phase II (conjugation) enzymes, as well as transporters, providing a more comprehensive and physiologically relevant model of hepatic clearance.[1][2][31]

Causality Behind Experimental Choices:

  • Why Hepatocytes? They represent the "gold standard" for in vitro metabolism studies because they contain the complete metabolic machinery of the liver, including both Phase I and Phase II enzymes (e.g., UGTs, SULTs).[1][23][31] This allows for the assessment of a compound's overall hepatic metabolic fate.

  • Why Cryopreserved Hepatocytes? They offer convenience and allow for the pooling of donors, which averages out inter-individual variability in enzyme expression.[2]

Step-by-Step Methodology:

  • Cell Preparation:

    • Rapidly thaw cryopreserved hepatocytes (e.g., human, rat, mouse) according to the supplier's protocol and assess viability (typically >80% is required).

    • Resuspend the viable cells in incubation medium (e.g., Williams' Medium E) to the desired cell density (e.g., 0.5-1.0 x 10^6 viable cells/mL).

  • Incubation:

    • In a suspension format (e.g., in a 24- or 48-well plate), pre-incubate the hepatocyte suspension at 37°C in a humidified CO2 incubator.

    • Initiate the experiment by adding the test compound (final concentration typically 1-5 µM) to the cell suspension.[2]

  • Time Course Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot of the cell suspension and quench the reaction with ice-cold acetonitrile containing an internal standard.[2]

  • Sample Processing and Analysis:

    • The sample processing and LC-MS/MS analysis steps are identical to those described for the microsomal stability assay.

The following workflow diagram visualizes the key steps in a typical in vitro metabolic stability assay.

cluster_workflow In Vitro Metabolic Stability Assay Workflow Prep 1. Reagent Preparation (Buffer, Compound, Cofactors) Incubate 2. Incubation at 37°C (Microsomes or Hepatocytes) Prep->Incubate Sample 3. Time-Point Sampling (e.g., 0, 5, 15, 30, 60 min) Incubate->Sample Quench 4. Reaction Quenching (Acetonitrile + Internal Standard) Sample->Quench Process 5. Sample Processing (Protein Precipitation & Centrifugation) Quench->Process Analyze 6. LC-MS/MS Analysis (Quantify Parent Compound) Process->Analyze Data 7. Data Calculation (t½, CLint) Analyze->Data

Caption: A generalized workflow for in vitro metabolic stability assessment.

Data Interpretation: A Comparative Analysis

The ultimate goal of these experiments is to generate clear, comparative data that guides synthetic chemistry efforts. By testing a parent dimethoxybenzaldehyde alongside its strategically fluorinated analogues, a structure-metabolism relationship can be established.

Hypothetical Comparative Data:

The table below presents hypothetical, yet realistic, data for a parent compound (Compound A) and two fluorinated analogues, illustrating the potential impact of fluorination.

Compound IDStructureModificationt½ (min)CLint (µL/min/mg)Metabolic Stability Classification
A 2,4-DimethoxybenzaldehydeParent Compound886.6Low
B 2-Fluoro-4-methoxybenzaldehydeFluorine on Ring2527.7Moderate
C 2-(Difluoromethoxy)-4-methoxybenzaldehydeDifluoromethoxy Group>60<11.6High

Interpretation of Results:

  • Compound A (Parent): With a short half-life of 8 minutes, this compound is rapidly metabolized, classifying its stability as low. This would likely translate to poor in vivo exposure.

  • Compound B (Ring Fluorination): Adding a single fluorine atom to the aromatic ring deactivates it towards hydroxylation, resulting in a 3-fold increase in half-life. The stability is now classified as moderate, a significant improvement.

  • Compound C (Difluoromethoxy Group): Replacing a methoxy group with a difluoromethoxy group effectively blocks O-demethylation at that position. The half-life is now greater than 60 minutes, indicating high metabolic stability. This analogue would be prioritized for further in vivo studies.

Conclusion and Future Perspectives

The metabolic stability of dimethoxybenzaldehydes can be systematically and rationally improved through strategic fluorination. By understanding the primary metabolic liabilities—O-demethylation and aldehyde oxidation—medicinal chemists can design analogues that effectively shield these "soft spots" from enzymatic attack. The in vitro assays detailed in this guide, particularly the liver microsomal and hepatocyte stability assays, provide a robust and validated framework for quantifying the impact of these chemical modifications.

The data-driven cycle of designing, synthesizing, and testing fluorinated analogues is central to modern lead optimization. By employing the principles and protocols outlined herein, research organizations can enhance the efficiency of their drug discovery programs, reduce late-stage attrition due to poor pharmacokinetics, and ultimately increase the probability of advancing metabolically robust candidates to clinical development.

References

  • Vertex AI Search, based on "Fluorine in drug discovery: Role, design and case studies"
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  • MDPI, based on "A Sensitive, Green, and Fast LC–MS/MS Analytical Method for the Quantification of Ribociclib: Evaluation of the Metabolic Stability in HLMs - MDPI"
  • ChemRxiv, based on "On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv"
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Methodological & Application

Application Note: Heterocyclic Synthesis Using 5-Fluoro-2,4-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Chemical Profile[1][2][3][4][5][6][7][8][9][10][11]

5-Fluoro-2,4-dimethoxybenzaldehyde (CAS: 60616-80-6) is a specialized pharmacophore intermediate used in the development of potassium-competitive acid blockers (P-CABs), anti-tubercular agents, and oncology therapeutics.

This guide addresses the specific synthetic challenges posed by this molecule. Unlike simple benzaldehydes, this substrate exhibits a "Push-Pull" electronic conflict:

  • The "Push" (Deactivation): The methoxy groups at C2 and C4 are strong electron donors via resonance. The C4-methoxy group, in particular, significantly reduces the electrophilicity of the carbonyl carbon, making nucleophilic attack sluggish.

  • The "Pull" (Induction): The C5-fluorine atom provides mild inductive electron withdrawal, slightly recovering reactivity and adding metabolic stability (blocking P450 oxidation at the C5 position).

  • Steric Constraint: The C2-methoxy group creates steric crowding around the aldehyde, necessitating optimized reaction conditions (heat, catalysis) compared to unhindered analogs.

Part 1: The Chalcone Gateway (Claisen-Schmidt Condensation)[12]

Chalcones derived from 5-Fluoro-2,4-dimethoxybenzaldehyde are critical precursors for pyrazolines (anti-inflammatory) and isoxazoles.

Mechanism & Workflow

The reaction proceeds via a base-catalyzed aldol condensation.[1] Due to the deactivated nature of the aldehyde, a higher concentration of base and elevated temperatures are often required compared to standard protocols.

ChalconeSynthesis Aldehyde 5-Fluoro-2,4- dimethoxybenzaldehyde Aldol β-Hydroxy Ketone Aldehyde->Aldol Ketone Substituted Acetophenone Enolate Enolate Ion (Intermediate) Ketone->Enolate NaOH/EtOH Deprotonation Enolate->Aldol Nucleophilic Attack on Aldehyde Chalcone Target Chalcone (α,β-unsaturated ketone) Aldol->Chalcone -H2O (Dehydration)

Figure 1: Claisen-Schmidt condensation pathway. The dehydration step is favored by the conjugation of the resulting enone.

Detailed Protocol

Reagents:

  • 5-Fluoro-2,4-dimethoxybenzaldehyde (1.0 eq)

  • Substituted Acetophenone (1.0 eq)[2]

  • NaOH (40% aq.[3] solution, 2.0 eq)

  • Ethanol (Absolute)

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 5.0 mmol of 5-Fluoro-2,4-dimethoxybenzaldehyde and 5.0 mmol of the acetophenone in 15 mL of ethanol.

  • Catalysis: Add 2.0 mL of 40% NaOH dropwise while stirring vigorously. Note: The solution typically turns yellow/orange immediately due to halochromism.

  • Reaction: Stir at 40–50°C for 6–12 hours.

    • Expert Insight: While simple benzaldehydes react at room temperature, the electron-rich nature of this substrate requires mild heating to drive the reaction to completion.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 7:3). Look for the disappearance of the aldehyde spot (typical Rf ~0.4–0.5).

  • Workup: Pour the reaction mixture into 100 mL of crushed ice/water containing 2 mL of HCl.

  • Purification: The precipitate is filtered, washed with cold water (3x), and recrystallized from hot ethanol.

Data Summary:

Parameter Standard Benzaldehyde 5-F-2,4-diOMe-Benzaldehyde
Temp 25°C 40–50°C
Time 2–4 Hours 6–12 Hours

| Yield | >90% | 75–85% |

Part 2: Multicomponent Assembly (The Biginelli Reaction)

This protocol synthesizes 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a scaffold prominent in calcium channel blockers.

Mechanism & Workflow

The acid-catalyzed Biginelli reaction involves a three-component condensation.[4] The steric bulk of the 2-methoxy group suggests the iminium mechanism (urea + aldehyde first) is kinetically favored over the Knoevenagel route.

Biginelli Aldehyde 5-Fluoro-2,4- dimethoxybenzaldehyde Iminium Acyl Iminium Intermediate Aldehyde->Iminium H+ Cat. Condensation Urea Urea/Thiourea Urea->Iminium BetaKeto Ethyl Acetoacetate Enol Enol Form BetaKeto->Enol Tautomerization DHPM 3,4-Dihydropyrimidinone (DHPM) Iminium->DHPM Enol->DHPM Michael Addition & Cyclization

Figure 2: The Biginelli reaction pathway favoring the iminium intermediate due to aldehyde sterics.[5]

Detailed Protocol

Reagents:

  • 5-Fluoro-2,4-dimethoxybenzaldehyde (1.0 eq)

  • Ethyl Acetoacetate (1.0 eq)

  • Urea (1.2 eq)

  • Catalyst: p-Toluenesulfonic acid (p-TSA, 10 mol%) or conc. HCl (3 drops)

  • Solvent: Ethanol[2][3][6]

Procedure:

  • Setup: Combine aldehyde (3 mmol), ethyl acetoacetate (3 mmol), and urea (3.6 mmol) in a 25 mL round-bottom flask.

  • Solvent: Add 10 mL ethanol.

  • Catalysis: Add p-TSA (0.3 mmol).

  • Reflux: Heat to reflux (78°C) for 8 hours.

    • Critical Control Point: Do not rely on room temperature stirring. The 2,4-dimethoxy electron donation stabilizes the aldehyde, making the initial iminium formation the rate-limiting step. Heat is non-negotiable.

  • Isolation: Cool the mixture to room temperature, then place in an ice bath. The product often precipitates as a white/off-white solid.

  • Purification: Filter and wash with cold ethanol. If no precipitate forms, pour into crushed ice. Recrystallize from Ethanol/DMF (9:1) if solubility is an issue.

Part 3: Knoevenagel Condensation (Acrylonitriles)

Used to synthesize cinnamic acid derivatives or precursors for coumarins.

Protocol:

  • Mix: Aldehyde (1 eq) + Malononitrile (1.1 eq) in Ethanol.

  • Catalyst: Piperidine (3-5 drops).

  • Conditions: Stir at Room Temperature for 2-4 hours.

    • Note: Despite the deactivated aldehyde, malononitrile is sufficiently acidic (active methylene) that reflux is rarely needed. The product precipitates spontaneously.

  • Yield Expectation: 85-92%.

References

  • BenchChem. (2025).[2][3][7][1] Application Notes and Protocols for the Preparation of Chalcones from 2,6-Dimethoxybenzaldehyde. Link

  • National Institutes of Health (NIH). (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol. Link

  • ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives. Link

  • Organic Chemistry Portal. (2018). Biginelli Reaction: Mechanism and Recent Advances. Link

  • MDPI. (2019). Understanding the Reactivity of Hydroxy/Methoxy Benzaldehydes in Biginelli Adducts. Link

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Application Note: Knoevenagel Condensation of 5-Fluoro-2,4-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the synthetic optimization of the Knoevenagel condensation utilizing 5-Fluoro-2,4-dimethoxybenzaldehyde (CAS: 60851-34-5). While Knoevenagel condensations are standard organic transformations, this specific substrate presents unique challenges due to the electronic push-pull effects of the ortho/para-methoxy groups and the meta-fluorine atom. We present two validated protocols: a classical Doebner modification for generating cinnamic acid derivatives (drug intermediates) and a rapid, green-chemistry approach for generating acrylonitrile derivatives.

Scientific Background & Mechanistic Insight

The Substrate Challenge: Electronic Deactivation

Success with 5-Fluoro-2,4-dimethoxybenzaldehyde requires understanding its electronic profile. Standard benzaldehydes (like 4-nitrobenzaldehyde) are highly electrophilic. However, this substrate is electronically deactivated toward nucleophilic attack.

  • The Methoxy Effect (+M): The methoxy groups at positions 2 and 4 are strong resonance donors. This increases the electron density at the carbonyl carbon, significantly lowering its electrophilicity.

  • The Fluorine Effect (-I / +M): The fluorine at position 5 exerts a strong inductive withdrawing effect (-I), which aids reactivity, but this is partially offset by its resonance donation (+M).

  • Net Result: The strong +M effect of the 2,4-dimethoxy system dominates, making the aldehyde "sluggish." Standard room-temperature protocols often fail or result in low conversion. Forcing conditions (heat, strong catalysts) or highly active methylene partners are required.

Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathway and the critical "Dehydration" step which drives the equilibrium forward.

Knoevenagel_Mechanism Substrate 5-Fluoro-2,4- dimethoxybenzaldehyde Attack Nucleophilic Attack (Rate Limiting Step) Substrate->Attack ActiveMethylene Active Methylene (Malonic Acid/Malononitrile) Enolate Enolate Ion Formation ActiveMethylene->Enolate Deprotonation Base Base Catalyst (Piperidine/Pyridine) Base->Enolate Enolate->Attack Aldol_Inter Beta-Hydroxy Intermediate Attack->Aldol_Inter Elimination Dehydration (-H2O) Aldol_Inter->Elimination Product Final Olefin (Cinnamic Acid/Nitrile) Elimination->Product

Figure 1: Mechanistic pathway of the Knoevenagel condensation.[1] Note that for electron-rich substrates, the Nucleophilic Attack is the rate-limiting step.

Experimental Protocols

Protocol A: Synthesis of 3-(5-Fluoro-2,4-dimethoxyphenyl)acrylic acid

Method: Doebner Modification Application: Synthesis of pharmaceutical intermediates (e.g., antibacterial agents, stilbenes). Difficulty: Moderate (Requires reflux and acidic workup).

Materials
  • Substrate: 5-Fluoro-2,4-dimethoxybenzaldehyde (10 mmol, 1.84 g)

  • Reagent: Malonic Acid (20 mmol, 2.08 g) [Excess required to drive reaction]

  • Solvent: Pyridine (5.0 mL)

  • Catalyst: Piperidine (0.2 mL)

  • Workup: Conc. HCl, Ice water.

Step-by-Step Procedure
  • Setup: In a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve the aldehyde (1.84 g) in Pyridine (5 mL).

  • Addition: Add Malonic Acid (2.08 g). The solution may become slightly warm.

  • Catalysis: Add Piperidine (0.2 mL) via syringe.

  • Reflux: Attach a reflux condenser. Heat the mixture to 85–90°C (oil bath temperature) for 4–6 hours .

    • Note: Evolution of CO₂ bubbles indicates the decarboxylation step is occurring (Conversion of dicarboxylic acid intermediate to acrylic acid).

  • Monitoring: Check TLC (System: Hexane:Ethyl Acetate 7:3). The aldehyde spot (

    
    ) should disappear.
    
  • Quenching: Cool the reaction mixture to room temperature. Pour the yellow solution into a beaker containing 50 mL of Ice-Cold Water .

  • Acidification: Slowly add concentrated HCl dropwise with vigorous stirring until pH reaches ~1-2.

    • Observation: A white to pale-yellow precipitate will form immediately.

  • Isolation: Filter the precipitate using a Buchner funnel. Wash the solid with cold water (

    
     mL) to remove residual pyridine/HCl.
    
  • Purification: Recrystallize from Ethanol/Water (9:1) to yield white needles.

Expected Yield: 75–85% Melting Point: 188–192°C (Literature dependent on polymorphs).

Protocol B: Rapid Synthesis of 2-(5-Fluoro-2,4-dimethoxybenzylidene)malononitrile

Method: Green Chemistry / Ethanol Reflux Application: Synthesis of bioactive acrylonitriles, dyes, and optoelectronic materials. Difficulty: Low (High atom economy).

Materials
  • Substrate: 5-Fluoro-2,4-dimethoxybenzaldehyde (5 mmol, 0.92 g)

  • Reagent: Malononitrile (5.5 mmol, 0.36 g)

  • Solvent: Ethanol (10 mL)

  • Catalyst: 2-3 drops of Piperidine or L-Proline (10 mol%) for a greener approach.

Step-by-Step Procedure
  • Setup: Mix aldehyde and malononitrile in Ethanol (10 mL) in a 25 mL flask.

  • Catalysis: Add catalytic base (Piperidine).

  • Reaction: Stir at room temperature for 30 minutes. If precipitation does not occur, heat to 60°C for 1 hour.

    • Why: Malononitrile is much more acidic (

      
      ) than malonic acid, making the enolate formation easier, even with electron-rich aldehydes.
      
  • Crystallization: The product usually crashes out of the ethanol solution upon cooling.

  • Filtration: Filter the solid and wash with cold ethanol.

Expected Yield: >90%

Data Summary & Optimization Table

VariableProtocol A (Doebner)Protocol B (Nitrile)
Active Methylene Malonic AcidMalononitrile
Acidity (

)
~13 (in DMSO)~11 (in DMSO)
Temp Required 90°C (Reflux)25°C - 60°C
Time 4-6 Hours0.5 - 1 Hour
Primary Challenge Decarboxylation requires heatControlling exotherm (scale-up)
Workup Acidification (HCl)Filtration only
Troubleshooting Guide
  • Problem: Low Yield in Protocol A.

    • Root Cause:[2][3][4][5] Incomplete decarboxylation or water accumulation inhibiting the reaction.

    • Fix: Increase reaction time to 8 hours or use a Dean-Stark trap to remove water if using benzene/toluene instead of pyridine.

  • Problem: Sticky/Oily Product.

    • Root Cause:[2][4][5] Impurities or residual solvent.

    • Fix: Recrystallize immediately. For Protocol A, ensure pH is distinctly acidic (<2) to fully protonate the carboxylic acid.

Workflow Diagram

Workflow Start Start: 5-Fluoro-2,4- dimethoxybenzaldehyde Decision Select Target Molecule Start->Decision PathA Target: Cinnamic Acid Deriv. (Protocol A) Decision->PathA PathB Target: Acrylonitrile Deriv. (Protocol B) Decision->PathB ReagentsA Add Malonic Acid + Pyridine Cat: Piperidine PathA->ReagentsA ProcessA Reflux 90°C (4-6h) Decarboxylation (-CO2) ReagentsA->ProcessA WorkupA Pour into Ice/HCl Filter Precipitate ProcessA->WorkupA ReagentsB Add Malononitrile + EtOH Cat: Piperidine PathB->ReagentsB ProcessB Stir RT or 60°C (1h) ReagentsB->ProcessB WorkupB Cool & Filter (Solvent Wash) ProcessB->WorkupB

Figure 2: Decision tree and workflow for selecting the appropriate synthesis protocol.

References

  • Jones, G. (1967). "The Knoevenagel Condensation."[1][2][3][5][6][7] Organic Reactions, 15, 204-599.

  • Prajapati, D., et al. (2004). "Recent advances in the Knoevenagel condensation: A review." Tetrahedron, 60(4), 815-835.

  • Doebner, O. (1900). "Ueber die der Sorbinsäure homologen ungesättigten Säuren mit zwei Doppelbindungen." Berichte der deutschen chemischen Gesellschaft, 33(2), 2140-2142.

  • Sigma-Aldrich. "5-Fluoro-2,4-dimethoxybenzaldehyde Product Specification."

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley-Interscience. (Standard Reference Text).

Sources

Precision Functionalization of Fluorinated Benzaldehydes: A Modular Guide

Author: BenchChem Technical Support Team. Date: March 2026


, Reductive Amination, and Nitroaldol Condensation

Introduction: The Dual-Handle Advantage

Fluorinated benzaldehydes are high-value scaffolds in medicinal chemistry due to the bioisosteric properties of fluorine (metabolic stability, lipophilicity modulation) and the versatile reactivity of the aldehyde group.

This guide treats the molecule not as a single substrate but as a dual-handle system :

  • The Electrophilic Ring (Fluorine Handle): Activated by the electron-withdrawing formyl group, allowing Nucleophilic Aromatic Substitution (

    
    ).
    
  • The Carbonyl Center (Aldehyde Handle): Available for condensation and reduction while retaining the fluorine substituent.

The following protocols are designed for modular application. You may functionalize the ring before the aldehyde or vice versa, provided the chemical compatibility rules outlined below are respected.

Module A: The Fluorine Handle ( Displacement)

Principle: The formyl group (-CHO) is a strong


-acceptor. When situated ortho or para to a fluorine atom, it significantly lowers the energy of the Meisenheimer complex intermediate, facilitating the displacement of fluorine by nucleophiles (amines, phenols, thiols).

Critical Causality:

  • Regioselectivity:

    
     occurs exclusively at the position activated by the aldehyde. In polyfluorinated systems (e.g., 3,4-difluorobenzaldehyde), the 4-position (para) reacts significantly faster than the 3-position (meta) due to resonance stabilization.
    
  • Leaving Group Ability: In

    
     reactions on electron-deficient rings, Fluorine is often a better leaving group than Chlorine or Bromine (
    
    
    
    ) due to the high electronegativity of F stabilizing the transition state of the addition step (the rate-determining step).
Protocol 1: Para-Substitution with Secondary Amines

Target: Synthesis of 4-morpholinobenzaldehyde derivatives.

Reagents:

  • Substrate: 4-Fluorobenzaldehyde (1.0 equiv)[1]

  • Nucleophile: Morpholine (1.2 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: DMSO (Dimethyl sulfoxide) or DMF. Note: DMSO accelerates

    
     rates by stabilizing the polar transition state.
    

Step-by-Step Procedure:

  • Preparation: Charge a reaction vial with 4-fluorobenzaldehyde (10 mmol) and anhydrous

    
     (20 mmol).
    
  • Solvation: Add DMSO (10 mL). Stir to create a suspension.

  • Addition: Add morpholine (12 mmol) dropwise.

  • Reaction: Heat the mixture to 100–120 °C for 4–6 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.6) should disappear; a polar fluorescent spot (amine adduct) will appear.

  • Workup: Cool to room temperature. Pour the mixture into ice-water (50 mL). The product often precipitates as a solid.[2]

    • If solid:[2][3] Filter, wash with water, and dry.

    • If oil: Extract with Ethyl Acetate (3x 20 mL), wash organic layer with brine to remove DMSO, dry over

      
      , and concentrate.
      
Mechanism Visualization ( )

SNAr_Mechanism Start 4-Fluorobenzaldehyde Complex Meisenheimer Complex (Resonance Stabilized) Start->Complex Addition (Rate Limiting) Nu Nucleophile (Morpholine) Nu->Complex Product 4-Morpholinobenzaldehyde Complex->Product Elimination (Fast) Leaving Fluoride Ion (F-) Complex->Leaving

Caption: The electron-withdrawing aldehyde stabilizes the anionic Meisenheimer complex, facilitating F- displacement.

Module B: The Aldehyde Handle (Reductive Amination)

Principle: Converting the aldehyde to an amine while preserving the C-F bond requires a selective reducing agent that will not reduce the aldehyde to an alcohol before the imine is formed.

Critical Causality:

  • Selectivity: Sodium Triacetoxyborohydride (STAB) is preferred over Sodium Cyanoborohydride (

    
    ) due to lower toxicity and better selectivity.[4] It reduces the iminium ion faster than the carbonyl group.
    
  • Acid Catalysis: Acetic acid promotes imine formation and protonates the intermediate to the more electrophilic iminium species.

Protocol 2: Reductive Amination with STAB

Target: Synthesis of N-benzyl-4-fluorobenzylamine.

Reagents:

  • Substrate: 4-Fluorobenzaldehyde (1.0 equiv)[1]

  • Amine: Benzylamine (1.0–1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF.

  • Additive: Glacial Acetic Acid (1.0 equiv).

Step-by-Step Procedure:

  • Imine Formation: In a dry flask, mix 4-fluorobenzaldehyde (5 mmol) and benzylamine (5 mmol) in DCE (15 mL).

  • Activation: Add glacial acetic acid (5 mmol). Stir at room temperature for 30 minutes.

    • Note: Pre-formation of the imine is not strictly necessary with STAB, but it improves yields for sterically hindered substrates.

  • Reduction: Add STAB (7 mmol) in one portion.

    • Observation: Mild effervescence may occur.

  • Incubation: Stir at room temperature for 12–16 hours under Nitrogen atmosphere.

  • Quench: Quench by adding saturated aqueous

    
     (20 mL). Stir for 15 minutes until gas evolution ceases.
    
  • Extraction: Separate layers. Extract aqueous layer with DCM. Combine organics, dry over

    
    , and concentrate.
    
Workflow Visualization (Reductive Amination)

Reductive_Amination Aldehyde 4-Fluorobenzaldehyde (Electrophile) Imine Imine / Iminium Ion (Intermediate) Aldehyde->Imine -H2O (AcOH cat.) Amine Primary Amine (Nucleophile) Amine->Imine -H2O (AcOH cat.) Product Secondary Amine (C-F Bond Intact) Imine->Product Selective Reduction STAB NaHB(OAc)3 (Hydride Donor) STAB->Product H- transfer

Caption: STAB selectively reduces the in-situ generated iminium species without affecting the aldehyde or fluorine.

Module C: C-C Bond Formation (Henry Reaction)

Principle: The Henry (Nitroaldol) reaction couples the aldehyde with a nitroalkane.[5][6][7][8] The electron-withdrawing fluorine atom on the benzaldehyde makes the carbonyl carbon highly electrophilic, typically resulting in higher yields compared to non-substituted benzaldehydes.[1]

Protocol 3: Synthesis of -Nitro Alcohols

Target: Condensation of 4-fluorobenzaldehyde with nitromethane.

Reagents:

  • Substrate: 4-Fluorobenzaldehyde (1.0 equiv)[1]

  • Reagent: Nitromethane (5–10 equiv, acts as solvent/reactant) or 1.5 equiv in Ethanol.

  • Base: NaOH (0.1 equiv) or catalytic organic base (e.g., DBU).

  • Solvent: Ethanol (95%).[2]

Step-by-Step Procedure:

  • Solution: Dissolve 4-fluorobenzaldehyde (10 mmol) in nitromethane (5 mL) and Ethanol (5 mL).

  • Catalysis: Cool to 0 °C. Add NaOH (1 mmol, dissolved in minimal water/ethanol) dropwise.

    • Warning: Exothermic reaction. Temperature control is vital to prevent dehydration to the nitrostyrene (unless the alkene is the desired product).

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Workup: Acidify slightly with dilute HCl to neutralize the base. Evaporate excess ethanol/nitromethane.

  • Purification: The residue is often a mixture of the nitro-alcohol and nitrostyrene. Purify via column chromatography (Silica, Hexane/EtOAc).

Comparative Data & Troubleshooting

Reaction Compatibility Matrix
Reaction Type4-Fluoro Reactivity2-Fluoro ReactivityMajor Side Reaction

High (Para activation)Moderate (Ortho activation)Hydrolysis of F to OH (if water present)
Reductive Amination StableSteric hindrance possibleDialkylation (control with stoichiometry)
Henry Reaction Excellent (EWG activated)ExcellentDehydration to Nitrostyrene
Solvent Selection Guide
SolventApplicationProsCons
DMSO

High rate accelerationDifficult to remove (high BP)
DCE Reductive AminationStandard for STABToxic (Chlorinated)
Ethanol Henry ReactionGreen, cheapProtich solvent may affect strong bases

References

  • Abdel-Magid, A. F., et al. (1996).[9][10] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. 61(11), 3849–3862.

  • Taber, D. F., & Brannick, P. C. (2015). "One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution." Journal of Chemical Education.

  • BenchChem Protocols. (2025). "Application Notes: Knoevenagel and Henry Condensations of 4-Fluorobenzaldehyde.
  • Organic Chemistry Portal. "Reductive Amination: Sodium Triacetoxyborohydride."

  • Pal, R., et al. (2020).[3] "Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes." PMC/NIH.

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Synthesis Yield of 5-Fluoro-2,4-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-Fluoro-2,4-dimethoxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. We move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and enhance your reaction yields.

Overview and Synthetic Strategy

5-Fluoro-2,4-dimethoxybenzaldehyde is a valuable substituted benzaldehyde intermediate used in the synthesis of various pharmaceutical compounds and fine chemicals. The presence of a fluorine atom and two methoxy groups on the aromatic ring makes it a versatile building block.

The most reliable and common method for its synthesis is the Vilsmeier-Haack reaction .[1] This reaction facilitates the formylation of electron-rich aromatic compounds, such as the chosen precursor, 1-fluoro-3,5-dimethoxybenzene .[2][3] The reaction employs a "Vilsmeier reagent," an electrophilic chloroiminium salt, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[4][5] The electron-donating nature of the two methoxy groups strongly activates the aromatic ring towards electrophilic substitution, making this an ideal synthetic route.

Core Synthesis Protocol: Vilsmeier-Haack Formylation

This section provides a detailed, step-by-step methodology for the synthesis of 5-Fluoro-2,4-dimethoxybenzaldehyde.

Reaction Scheme: Starting Material: 1-Fluoro-3,5-dimethoxybenzene Reagents: Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) Product: 5-Fluoro-2,4-dimethoxybenzaldehyde

Step-by-Step Methodology

Part A: Formation of the Vilsmeier Reagent and Formylation

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Ensure the system is kept under a dry, inert atmosphere throughout the reaction.

  • Reagent Charging: Charge the flask with anhydrous N,N-Dimethylformamide (DMF) (3.0 eq.). Cool the flask to 0 °C using an ice-salt bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise to the cooled DMF via the dropping funnel, ensuring the internal temperature is maintained between 0-5 °C. Stir the mixture for 30-60 minutes at this temperature. The formation of the Vilsmeier reagent, a chloroiminium salt, is an exothermic process requiring careful temperature control.[6]

  • Substrate Addition: Dissolve 1-fluoro-3,5-dimethoxybenzene (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution, again maintaining the temperature below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50 °C. Stir for 4-6 hours.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[7] A typical mobile phase is 20-30% ethyl acetate in hexanes. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.

Part B: Workup and Purification

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step hydrolyzes the intermediate iminium salt to the final aldehyde product.[2][4]

  • Neutralization: Slowly neutralize the acidic mixture by adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8. This will precipitate the crude product.

  • Extraction: Extract the product from the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • Recrystallization: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropyl ether, to yield pure 5-Fluoro-2,4-dimethoxybenzaldehyde as a crystalline solid.[8]

    • Column Chromatography: If the product is oily or contains persistent impurities, purification by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient is recommended.

Troubleshooting Guide and FAQs

This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.

Q1: My reaction yield is very low or I obtained no product. What went wrong?

A1: Low to no yield is a common issue often traced back to the Vilsmeier reagent's integrity or reaction conditions.

  • Cause 1: Moisture Contamination. The Vilsmeier reagent is highly sensitive to moisture. Any water present in the DMF, POCl₃, or glassware will consume the reagent, preventing the reaction.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous grade DMF and freshly distilled POCl₃. Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the setup.

  • Cause 2: Incorrect Reagent Stoichiometry. An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion of the starting material.

    • Solution: Double-check all molecular weight and density calculations. It is common practice to use a slight excess (1.1-1.5 equivalents) of the Vilsmeier reagent.

  • Cause 3: Inadequate Temperature Control. The initial formation of the Vilsmeier reagent is exothermic. If the temperature rises uncontrollably, the reagent can decompose. Conversely, if the subsequent formylation step is not heated sufficiently, the reaction rate will be too slow.[5]

    • Solution: Strictly maintain the temperature between 0-5 °C during reagent formation and substrate addition. For the formylation step, ensure the temperature is maintained at the recommended 40-50 °C.

Q2: The reaction mixture turned dark brown or black, resulting in a tarry crude product. Why?

A2: The formation of tar or dark polymeric materials is typically a sign of decomposition due to excessive heat.[9]

  • Cause: The Vilsmeier-Haack reaction can be sensitive to high temperatures, especially with highly activated aromatic systems. Overheating can lead to polymerization and other side reactions.

    • Solution: Ensure precise temperature control throughout the reaction. The dropwise addition of reagents at low temperatures is crucial to dissipate heat effectively. If the reaction is scaled up, consider using a mechanical stirrer for efficient mixing and heat distribution.

Q3: I am having difficulty purifying the final product. What are the likely impurities?

A3: Purification challenges often arise from incomplete reaction or hydrolysis, or the formation of isomeric byproducts.

  • Impurity 1: Unreacted Starting Material. This is common if the reaction did not go to completion.

    • Solution: This can be separated via column chromatography, as the starting material (1-fluoro-3,5-dimethoxybenzene) is significantly less polar than the aldehyde product.

  • Impurity 2: Incompletely Hydrolyzed Iminium Salt. The hydrolysis step during workup is critical. If incomplete, the iminium salt can complicate purification.

    • Solution: Ensure the aqueous workup is sufficiently long and vigorous. Stir the quenched reaction mixture for at least 30-60 minutes before extraction to ensure complete hydrolysis. Adjusting the pH to be slightly acidic before neutralization can sometimes facilitate this process.

  • Impurity 3: Isomeric Products. While the electronics of the substrate strongly direct formylation to the C4 position (para to the fluorine), minor amounts of other isomers could potentially form under certain conditions.

    • Solution: Isomers can be very difficult to separate. Careful recrystallization or high-resolution column chromatography may be required. Confirming the structure of the final product using ¹H NMR and ¹³C NMR is essential.

Q4: Can I use other formylating agents or methods?

A4: While the Vilsmeier-Haack reaction is highly effective, other formylation methods exist, such as the Gattermann, Rieche, or Duff reactions.[10] However, for an electron-rich ether like 1-fluoro-3,5-dimethoxybenzene, the Vilsmeier-Haack conditions are generally milder and more efficient, avoiding the strong Lewis acids or harsh conditions required by some other methods.[10]

Data Presentation and Visualization

Optimized Reaction Parameters
ParameterRecommended ConditionRationale / Key Insight
Solvent Anhydrous DMFActs as both a reagent and a solvent. Must be free of water.
Reagents POCl₃, 1-fluoro-3,5-dimethoxybenzeneHigh purity reagents are critical for good yield.
Stoichiometry 1.0 eq. Substrate : 1.2 eq. POCl₃ : 3.0 eq. DMFA slight excess of the Vilsmeier reagent ensures complete conversion.
Temperature 0-5 °C for reagent formation; 40-50 °C for reactionCritical for controlling exotherms and preventing decomposition.[5]
Reaction Time 4-6 hoursMonitor by TLC to determine the optimal endpoint.
Workup Quench on ice, neutralize with NaHCO₃Essential for hydrolyzing the iminium intermediate and isolating the product.[2]
Purification Recrystallization or Column ChromatographyDepends on the purity of the crude product.[8]
Visualizing the Chemistry

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Salt Aryl Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Reacts with Substrate 1-Fluoro-3,5-dimethoxybenzene Substrate->Iminium_Salt Electrophilic Attack Product 5-Fluoro-2,4-dimethoxybenzaldehyde Iminium_Salt->Product Hydrolysis (H₂O workup)

Caption: The Vilsmeier-Haack reaction mechanism.

Synthesis_Workflow start Start: Assemble Dry Glassware reagent_formation 1. Vilsmeier Reagent Formation (DMF + POCl₃ @ 0-5 °C) start->reagent_formation substrate_add 2. Add Substrate Solution (1-Fluoro-3,5-dimethoxybenzene) reagent_formation->substrate_add reaction 3. React at 40-50 °C (Monitor by TLC) substrate_add->reaction workup 4. Quench on Ice & Neutralize reaction->workup extraction 5. Extract with Organic Solvent workup->extraction purification 6. Purify Product (Recrystallization or Chromatography) extraction->purification end End: Pure Product purification->end

Caption: Experimental workflow for the synthesis.

References

  • Wikipedia. Vilsmeier–Haack reaction. Available from: [Link].

  • Jones, G., & Stanforth, S. P. (1997). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions, 49, 1-330.
  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link].

  • Royal Society of Chemistry. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available from: [Link].

  • J&K Scientific LLC. Vilsmeier-Haack Reaction. Available from: [Link].

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link].

  • YouTube. Vilsmeier-Haack Reaction. Available from: [Link].

  • Mettler Toledo. Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Available from: [Link].

  • ResearchGate. Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers. Available from: [Link].

  • MDPI. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Available from: [Link].

  • Google Patents. US4845304A - Process for producing fluorobenzaldehydes.
  • International Journal of Chemical Studies. Vilsmeier-Haack Transformations under Non Classical Conditions. Available from: [Link].

  • Google Patents. US5457239A - Process for formylation of aromatic compounds.
  • CNKI. A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. Available from: [Link].

  • Organic Syntheses. ALDEHYDES FROM ACID CHLORIDES BY MODIFIED ROSENMUND REDUCTION. Available from: [Link].

  • Growing Science. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. Available from: [Link].

  • Chem-Impex. 2-Fluoro-4,5-dimethoxybenzaldehyde. Available from: [Link].

  • PMC. Efficient mechanochemical synthesis of new fluorinated Schiff bases: a solvent-free, alternative to conventional method with mercury adsorption properties. Available from: [Link].

Sources

Solubility of 5-Fluoro-2,4-dimethoxybenzaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Compound: 5-Fluoro-2,4-dimethoxybenzaldehyde

CAS: 60616-80-6 Molecular Formula: C9H9FO3 Molecular Weight: 184.16 g/mol

Executive Summary & Solvent Selection Matrix

The Core Challenge: 5-Fluoro-2,4-dimethoxybenzaldehyde is a lipophilic aromatic aldehyde. Its solubility profile is governed by the competition between the polar aldehyde carbonyl group and the hydrophobic fluorinated benzene core. Users frequently encounter issues with "oiling out" (liquid-liquid phase separation) during crystallization and oxidation-induced precipitation (conversion to the insoluble benzoic acid derivative).

Solvent Compatibility Table: Data synthesized from structural analogs and functional group behavior.

Solvent ClassRecommended SolventsSolubility RatingTechnical Notes
Polar Aprotic DMSO, DMF Excellent (>100 mg/mL)Ideal for high-concentration stock solutions (e.g., for biological assays). Caution: High boiling points make removal difficult.
Chlorinated Dichloromethane (DCM), Chloroform High (>50 mg/mL)Best for synthetic reactions and extractions. The fluorine atom enhances affinity for these solvents.
Esters/Ketones Ethyl Acetate, Acetone Moderate to High Good for recrystallization. Solubility drops significantly at <4°C.
Alcohols Methanol, Ethanol Moderate (Temp. Dependent)often requires heating to 40–50°C for complete dissolution. Risk of acetal formation if acid catalysts are present.
Non-Polar Hexanes, Heptane Poor / Insoluble Used as anti-solvents to force precipitation.
Aqueous Water, PBS Buffer Insoluble Do not use as a primary solvent. Requires co-solvent (e.g., <1% DMSO) for biological applications.
Interactive Troubleshooting Guide (FAQs)
Issue A: "I dissolved the compound in Methanol, but it turned cloudy upon cooling."

Diagnosis: Thermodynamic Solubility Limit Reached. Mechanism: The methoxy and fluoro substituents increase the crystal lattice energy compared to simple benzaldehyde. While heat disrupts this lattice allowing dissolution, returning to room temperature (RT) supersaturates the solution. Corrective Action:

  • Re-heat the solution to 50°C to redissolve.

  • Add a co-solvent: Add 10% Dichloromethane (DCM) to the Methanol. This disrupts the lattice formation without compromising the polarity significantly.

  • Filtration: If the cloudiness persists even when hot, it is likely not your product but an inorganic salt impurity (from synthesis) or the oxidized acid form (see Issue C).

Issue B: "A white solid precipitate formed in my stock solution after 2 weeks of storage."

Diagnosis: Auto-oxidation to 5-Fluoro-2,4-dimethoxybenzoic acid. Mechanism: Aromatic aldehydes are prone to air-oxidation. The resulting carboxylic acid is significantly less soluble in organic solvents (like Chloroform or cold Methanol) than the aldehyde precursor, leading to precipitation. Corrective Action:

  • Immediate: Filter the solid and check its NMR/Melting Point. If it is the acid, the remaining supernatant is likely your aldehyde but at a lower concentration.

  • Prevention: Always store stock solutions under an inert atmosphere (Nitrogen or Argon) and at -20°C. Avoid storing in solvents that contain peroxides (e.g., old ethers).

Issue C: "The compound 'oiled out' instead of crystallizing."

Diagnosis: Phase separation prior to nucleation. Mechanism: This occurs when the compound is more soluble in the deposited "oil" phase than in the solvent mixture, often happening when a poor solvent (like Hexane) is added too quickly to a good solvent (like Ethyl Acetate). Corrective Action:

  • Re-heat the mixture until the oil dissolves.

  • Seed it: Add a tiny crystal of pure product (if available) to the clear solution.

  • Slow Down: Add the anti-solvent (Hexane) dropwise with vigorous stirring, stopping just before permanent cloudiness appears.

Decision Logic & Workflows (Visualization)
Workflow 1: Solvent Selection Decision Tree

Use this logic to select the correct solvent based on your downstream application.

SolventSelection Start Start: Select Application App_Bio Biological Assay (Cell/Enzyme) Start->App_Bio App_Syn Chemical Synthesis Start->App_Syn App_NMR NMR Analysis Start->App_NMR Sol_DMSO Use DMSO or DMF (Max Stock: ~100mM) App_Bio->Sol_DMSO Rxn_Temp Reaction Temp? App_Syn->Rxn_Temp Sol_CDCl3 CDCl3 (Standard) App_NMR->Sol_CDCl3 Sol_DMSOd6 DMSO-d6 (If peaks overlap) App_NMR->Sol_DMSOd6 Dilution Dilute into Media (Keep DMSO < 0.5%) Sol_DMSO->Dilution Sol_DCM DCM or Chloroform (Reflux < 40°C) Rxn_Temp->Sol_DCM Low Temp Sol_Tol Toluene or DMF (Reflux > 80°C) Rxn_Temp->Sol_Tol High Temp

Caption: Decision tree for selecting the optimal solvent based on experimental requirements (Biological vs. Synthetic vs. Analytical).

Workflow 2: Troubleshooting "Cloudy Solution"

Follow this path if your solution is not clear.

Troubleshooting Issue Problem: Cloudy Solution Heat Apply Heat (40-50°C) Issue->Heat Clear Solution Clears? Heat->Clear Result_Sat Diagnosis: Saturation Limit Clear->Result_Sat Yes Result_Imp Diagnosis: Insoluble Impurity (Salt/Acid) Clear->Result_Imp No Action_Dilute Action: Add more solvent or 10% DCM Result_Sat->Action_Dilute Action_Filter Action: Filter (0.45µm) & Analyze Solid Result_Imp->Action_Filter

Caption: Step-by-step logic to diagnose if cloudiness is due to saturation (solubility limit) or contamination (oxidation/salts).

Standardized Protocol: Gravimetric Solubility Determination

Use this protocol to determine the exact solubility limit in your specific solvent system.

Objective: Determine the saturation point (mg/mL) of 5-Fluoro-2,4-dimethoxybenzaldehyde.

  • Preparation: Weigh approximately 100 mg of the compound into a 4 mL glass vial.

  • Solvent Addition: Add the target solvent (e.g., Methanol) in 100 µL increments .

  • Agitation: After each addition, cap the vial and sonicate for 60 seconds. Note: Sonication is critical to break up crystal aggregates.

  • Observation: Check for clarity.

    • Clear: Stop. Calculate solubility.

    • Cloudy: Continue adding solvent.

  • Calculation:

    
    
    
  • Verification: Cool the solution to 4°C for 1 hour. If precipitation occurs, the "Functional Solubility" is lower than the "Instantaneous Solubility."

References & Authority
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2776096, 5-Fluoro-2,4-dimethoxybenzaldehyde. Retrieved from .

  • Fisher Scientific. Safety Data Sheet: 2,4-Dimethoxybenzaldehyde (Analogous Structure Safety Data). Retrieved from .

  • Sigma-Aldrich. Product Specification: 5-Fluoro-2,4-dimethoxybenzaldehyde. (General property verification). Retrieved from .

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative text on solvent polarity and solubility mechanisms).

Note: While specific solubility curves for this exact intermediate are rarely published in open literature, the protocols and solvent classifications above are derived from standard medicinal chemistry practices for fluorinated benzaldehyde derivatives.

Purification methods for 5-Fluoro-2,4-dimethoxybenzaldehyde crude

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of heavily functionalized aromatics. 5-Fluoro-2,4-dimethoxybenzaldehyde is a critical building block typically synthesized via the Vilsmeier-Haack formylation of 1-fluoro-2,4-dimethoxybenzene[1].

Because the crude reaction mixture often contains unreacted starting materials, regioisomers, and polymeric byproducts, standardizing your purification workflow is essential for downstream success. This guide is designed to provide you with field-proven, self-validating protocols and troubleshooting insights to achieve high-purity isolation.

Purification Workflow Decision Matrix

Workflow Start Crude 5-Fluoro-2,4- dimethoxybenzaldehyde Assess Assess Impurity Profile (GC-MS / 1H-NMR) Start->Assess Bisulfite Bisulfite Adduct Formation Target: Non-aldehydes Assess->Bisulfite High unreacted fluorobenzene Chromatography Silica Chromatography Target: Regioisomers Assess->Chromatography High regioisomers Recryst Recrystallization Target: Trace impurities Bisulfite->Recryst Post-regeneration Chromatography->Recryst Pooled fractions Pure Purified 5-Fluoro-2,4- dimethoxybenzaldehyde Recryst->Pure

Fig 1: Decision matrix for the purification of crude 5-Fluoro-2,4-dimethoxybenzaldehyde.

Troubleshooting & FAQs

Q1: During the aqueous workup of the Vilsmeier-Haack reaction, I encounter severe emulsions. How can I resolve this to isolate the crude effectively? A1: Emulsions in this specific reaction are typically caused by the precipitation of complex phosphate salts and polymeric byproducts derived from POCl3 and DMF. Causality & Solution: Do not immediately extract with organic solvents. First, ensure the reaction is fully quenched by pouring it into ice-water and stirring vigorously. If an emulsion forms during extraction, filter the entire biphasic mixture through a pad of Celite. Alternatively, adjusting the pH slightly can break the emulsion, but avoid highly basic conditions which can lead to the Cannizzaro reaction or degradation of the fluorinated benzaldehyde[2].

Q2: My crude NMR shows significant amounts of unreacted 1-fluoro-2,4-dimethoxybenzene. What is the most scalable way to remove it without chromatography? A2: The most efficient method is Sodium Bisulfite Adduct Formation [3]. Causality & Solution: Aldehydes react with saturated aqueous sodium bisulfite to form a water-soluble


-hydroxy sulfonate adduct. The unreacted fluorobenzene lacks a formyl group, remains in the organic phase, and is simply washed away. This method exploits the specific electrophilicity of the aldehyde, providing a highly selective, self-validating purification step[4].

Q3: I formed the bisulfite adduct, but my recovery of the aldehyde after regeneration is very low (<40%). Why? A3: Bisulfite adduct formation is an equilibrium process. Traditional regeneration uses aqueous base (e.g., Na2CO3) or acid, which can cause side reactions, incomplete conversion, or product instability[3]. Causality & Solution: For sensitive fluorinated benzaldehydes, we recommend a nonaqueous regeneration method using Chlorotrimethylsilane (TMS-Cl) in acetonitrile[5]. TMS-Cl reacts with the sulfonate oxygen, driving the equilibrium irreversibly toward the aldehyde while precipitating NaCl and forming volatile hexamethyldisiloxane. This prevents ester hydrolysis and yields quantitative recovery[5].

Q4: Can I purify 5-Fluoro-2,4-dimethoxybenzaldehyde via vacuum distillation? A4: While vacuum distillation is common for liquid benzaldehydes, heavily oxygenated and fluorinated benzaldehydes are prone to thermal degradation[2]. Causality & Solution: The electron-donating methoxy groups paired with the electron-withdrawing fluorine create a highly reactive aromatic system. Heating crude mixtures containing trace acidic impurities catalyzes polymerization[2]. If distillation is attempted, you must first wash the crude with saturated sodium bicarbonate to remove all acidic species. However, recrystallization remains the safer, higher-yielding alternative.

Detailed Experimental Protocols

Protocol A: Nonaqueous Bisulfite Adduct Purification & Regeneration

Use this protocol when the primary impurities are non-aldehydic (e.g., unreacted starting materials).

  • Adduct Formation: Dissolve the crude 5-fluoro-2,4-dimethoxybenzaldehyde in a suitable organic solvent (e.g., ethyl acetate)[3].

  • Reaction: Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO3). Vigorously stir the biphasic mixture for 2-4 hours at room temperature to ensure complete phase contact[3].

  • Isolation: For highly lipophilic aldehydes, the adduct often precipitates as a white solid[4]. Collect the solid via vacuum filtration and wash with cold ethyl acetate to remove unreacted fluorobenzene. If it does not precipitate, separate the aqueous layer and wash it twice with ethyl acetate.

  • Nonaqueous Regeneration: Suspend the dried bisulfite adduct in anhydrous acetonitrile. Add 1.5 equivalents of Chlorotrimethylsilane (TMS-Cl) and heat to 40–60°C for 2 hours[5].

  • Recovery: The reaction will precipitate NaCl. Filter the mixture to remove the salts, and concentrate the filtrate under reduced pressure to yield the pure aldehyde[5]. Self-Validation: The irreversible precipitation of NaCl visually confirms the regeneration of the aldehyde.

Protocol B: Silica Gel Column Chromatography

Use this protocol to separate the target compound from closely related regioisomers (e.g., 3-fluoro-2,6-dimethoxybenzaldehyde).

  • Preparation: Prepare a slurry of silica gel (230-400 mesh) in hexanes and pack the column[3].

  • Loading: Dry-load the crude mixture onto a small amount of silica gel to ensure a tight band, or load it as a highly concentrated solution in minimal dichloromethane.

  • Elution: Elute using a gradient solvent system starting from 100% Hexanes, gradually increasing polarity to Hexanes:Ethyl Acetate (10:1 to 5:1)[6]. The fluorine atom alters the dipole moment, allowing separation from non-fluorinated or differently substituted isomers.

  • Collection: Monitor fractions via TLC (UV active at 254 nm). Pool fractions containing the pure product and concentrate in vacuo. Self-Validation: TLC analysis of the fractions against a crude standard will show a distinct

    
     value, validating the resolution from regioisomers.
    
Protocol C: Recrystallization (Final Polishing)

Use this protocol for final purity polishing and removal of trace color bodies.

  • Dissolution: Dissolve the semi-pure aldehyde in a minimum volume of boiling isopropyl ether or an ethanol/water mixture[3].

  • Hot Filtration: Perform a rapid hot filtration if insoluble polymeric particulates are present.

  • Crystallization: Allow the solution to cool slowly to room temperature. This slow cooling promotes symmetrical crystal lattice formation, strictly excluding regioisomeric impurities from the matrix[3].

  • Harvesting: Place the flask in an ice bath (0-5°C) for 1 hour to maximize yield. Collect the crystals via vacuum filtration, wash with a minimal amount of ice-cold solvent, and dry under vacuum[3]. Self-Validation: The formation of uniform crystals and a sharp melting point (typically 67-72 °C for similar dimethoxybenzaldehydes[7]) validates the final purity.

Quantitative Method Comparison

Purification MethodTarget Impurity RemovedTypical Recovery YieldPurity AchievedScalabilityTime Required
Bisulfite Adduct (Aqueous) Unreacted starting materials60 - 75%>95%High4 - 6 hours
Bisulfite Adduct (TMS-Cl) Unreacted starting materials90 - 99%>98%Medium6 - 8 hours
Column Chromatography Regioisomers, polyformylates70 - 85%>99%Low8 - 12 hours
Recrystallization Trace regioisomers, color bodies80 - 90%>99.5%High12 - 24 hours

References

  • Benchchem. "Technical Support Center: Purification of 2-Fluoro-4-hydroxybenzaldehyde".3

  • Erowid (Rhodium Archive). "Some Fluoro and Nitro Analogs of TMA-2 and MMDA-2". 1

  • Benchchem. "Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives". 2

  • Benchchem. "A Technical Guide to 2,6-Dimethoxybenzaldehyde for Chemical Researchers". 6

  • Organic-Chemistry.org (J. Org. Chem., 1999, 64, 5722-5724). "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts". 5

  • RSC Advances. "Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis". 4

  • Chem-Impex. "2,4-Dimethoxybenzaldehyde". 7

Sources

Technical Support Center: Recrystallization & Purification of 5-Fluoro-2,4-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers, synthetic chemists, and drug development professionals working with 5-Fluoro-2,4-dimethoxybenzaldehyde (CAS: 155831-46-2) .

The introduction of a fluorine atom onto the 2,4-dimethoxybenzaldehyde scaffold significantly alters its crystal lattice energy, dipole moment, and phase behavior[1]. This guide synthesizes field-proven insights with rigorous physicochemical data to help you troubleshoot phase separations, control polymorphism, and achieve ultra-high purity in your isolations.

Physicochemical Profiling & Solubility Matrix

Before troubleshooting a failed crystallization, you must understand the thermodynamic boundaries of your target molecule. The methoxy groups drive strong hydrogen-bond acceptance, while the fluorine atom introduces a highly electronegative, non-polarizable vector that complicates solubility in binary mixtures.

ParameterSpecification / DataMechanistic Impact on Purification
CAS Number 155831-46-2Unique identifier for the fluorinated dimethoxybenzaldehyde scaffold.
Molecular Weight 184.16 g/mol [2]Determines stoichiometric equivalents during synthesis and derivatization.
Melting Point (α-form) 114°C[3]Thermodynamically stable form; the target for final API/intermediate isolation.
Melting Point (β-form) 107°C[3]Kinetically favored metastable form; prone to forming during rapid crash-cooling.
Solubility (Polar) Soluble in Ethanol, IPA, EtOAcHydrogen bonding with methoxy groups enhances solubility in alcohols and esters.
Solubility (Non-Polar) Insoluble in cold Hexane/WaterIdeal anti-solvents for driving supersaturation and maximizing yield recovery.

Knowledge Base: Troubleshooting FAQs

Q1: During cooling in ethanol, my product forms a milky oil at the bottom of the flask instead of crystallizing. How do I fix this?

A: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) , or "oiling out." It occurs because the saturation temperature of 5-Fluoro-2,4-dimethoxybenzaldehyde in pure ethanol is dangerously close to its melting point. When you cool the solution too rapidly, it crosses the binodal curve before the spinodal curve, forcing the solute into a metastable, supercooled liquid phase rather than a crystalline solid.

  • The Fix: Switch to a binary anti-solvent system like Ethyl Acetate/Hexane. Ethyl acetate provides excellent solubility at reflux, while the non-polar hexane drastically steepens the solubility curve. This forces the system to reach critical supersaturation and nucleate before the oiling boundary is crossed. Always seed the solution 5°C above the expected cloud point.

Q2: My NMR shows residual 3-fluoro-2,4-dimethoxybenzaldehyde starting material. Which solvent removes regioisomers best?

A: Regioisomeric impurities from Vilsmeier-Haack formylation[1] often co-crystallize because their molecular volumes and crystal lattice energies are nearly identical to the target compound. However, the position of the fluorine atom alters the overall molecular dipole moment.

  • The Fix: Isopropanol (IPA) is the optimal solvent here. Its moderate dielectric constant exploits the slight dipole differences between the 5-fluoro and 3-fluoro isomers. IPA keeps the slightly more polar impurities dissolved in the mother liquor while the target compound crystallizes. Avoid highly non-polar solvents like pure toluene, which will indiscriminately precipitate both isomers.

Q3: How do I ensure I isolate the thermodynamically stable α-polymorph (114°C) instead of the β-polymorph (107°C)?

A: According to Ostwald's Rule of Stages, the less stable β-polymorph (MP: 107°C)[3] has a lower kinetic barrier to nucleation and will almost always precipitate first during a rapid cool-down.

  • The Fix: To yield the stable α-polymorph (MP: 114°C)[3], you must implement a "slurry maturation" step (Ostwald Ripening). After initial crystallization, hold the suspension at 40°C for 2–4 hours. Because the β-form has higher solubility, it will continuously dissolve into the mother liquor and recrystallize as the less soluble, thermodynamically favored α-form.

Standard Operating Procedures (SOPs)

Every protocol below is designed as a self-validating system , meaning built-in checkpoints allow you to confirm the physical chemistry is acting exactly as intended before proceeding to the next step.

Protocol A: Anti-Solvent Crystallization (High-Yield Recovery)

Purpose: Overcome oiling out (LLPS) and purge non-polar synthetic byproducts.

  • Dissolution: Suspend 10.0 g of crude 5-Fluoro-2,4-dimethoxybenzaldehyde in 25 mL of Ethyl Acetate (EtOAc). Heat to 65°C under gentle reflux until complete dissolution.

    • Validation Checkpoint: The solution must be completely transparent. Any residual cloudiness indicates insoluble polymeric byproducts; perform a hot filtration through a Celite pad if observed.

  • Anti-Solvent Addition: While maintaining the temperature at 60°C, add warm Hexane dropwise (rate: 2-3 mL/min) via an addition funnel. Stop addition immediately when the solution becomes faintly turbid (the cloud point).

  • Seeding & Nucleation: Add 0.05 g of pure 5-Fluoro-2,4-dimethoxybenzaldehyde crystals. Hold the temperature at 60°C for 15 minutes.

    • Validation Checkpoint: You should observe the seed crystals growing rather than dissolving. This confirms the solution is supersaturated and resting safely within the metastable zone.

  • Controlled Cooling: Cool the mixture to 20°C at a strict ramp rate of 0.5°C/min. Rapid cooling will bypass the spinodal curve and cause oiling out.

  • Isolation: Filter the resulting slurry under vacuum. Wash the filter cake with 15 mL of ice-cold Hexane. Dry under vacuum at 40°C for 12 hours.

Protocol B: Polymorph-Directed Slurry Crystallization

Purpose: Isolate the thermodynamically stable α-polymorph (114°C)[3] and purge regioisomers.

  • Saturation: Suspend 10.0 g of crude product in 40 mL of Isopropanol (IPA). Heat to 80°C to achieve a clear solution.

  • Primary Crystallization: Cool rapidly to 15°C to force massive nucleation.

    • Causality Note: This rapid cooling intentionally precipitates the kinetically favored, less stable β-polymorph (MP: 107°C)[3] to maximize initial mass recovery.

  • Ostwald Ripening (Maturation): Re-heat the suspension to 45°C (below the dissolution temperature but warm enough to provide kinetic energy) and stir at 300 rpm for 4 hours.

    • Validation Checkpoint: Monitor the crystal habit via optical microscopy; the morphology should visibly shift from fine, fragile needles (β-form) to distinct, blocky prisms (α-form).

  • Isolation: Cool slowly to 5°C, filter, and wash with 10 mL of cold IPA. Dry under vacuum to constant weight.

Mechanistic Workflow: Solvent Selection & Troubleshooting

Use the following decision matrix to dictate your purification strategy based on your crude analytical profile.

RecrystallizationWorkflow Start Crude 5-Fluoro-2,4- dimethoxybenzaldehyde Assess Assess Impurity Profile Start->Assess PolarImp High Polar Impurities (e.g., unreacted phenols) Assess->PolarImp TLC/HPLC shows polar drag RegioImp Regioisomeric Impurities (e.g., 3-fluoro isomer) Assess->RegioImp NMR shows isomers Solvent1 Toluene / Heptane (Non-polar system) PolarImp->Solvent1 Solvent2 Isopropanol (IPA) (H-bonding system) RegioImp->Solvent2 OilingOut Does it oil out during cooling? Solvent1->OilingOut Solvent2->OilingOut Action1 Add Seed Crystals & Reduce Cooling Rate OilingOut->Action1 Yes (LLPS detected) Action2 Slurry Maturation (Ostwald Ripening) OilingOut->Action2 No (Crystals form) Action1->Action2 After nucleation Final Pure α-Polymorph (MP: 114°C) Action2->Final Filter & Dry

Figure 1: Decision matrix for recrystallization solvents and troubleshooting phase separation.

References

  • SciSpace Literature. "Designing a norepinephrine optical tracer for imaging individual...". Synthesis and Characterization Protocols. Available at: [Link]

Sources

Handling moisture sensitivity of 5-Fluoro-2,4-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Fluoro-2,4-dimethoxybenzaldehyde

Welcome to the technical support guide for 5-Fluoro-2,4-dimethoxybenzaldehyde. This document provides in-depth guidance for researchers, chemists, and drug development professionals to ensure the successful handling, storage, and application of this valuable synthetic building block. Given the compound's sensitivity, particularly to atmospheric moisture, adherence to proper techniques is paramount for achieving reproducible and high-yielding experimental outcomes. This guide is structured to provide rapid answers through FAQs and in-depth solutions via troubleshooting scenarios.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of 5-Fluoro-2,4-dimethoxybenzaldehyde.

Q1: What is the correct way to store 5-Fluoro-2,4-dimethoxybenzaldehyde?

A1: Proper storage is the most critical factor in maintaining the integrity of the reagent. It should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), and kept in a cool, dry place.[1][2] For long-term storage, refrigeration at 2-8°C is recommended.[3] Before use, the container must be allowed to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the cold solid.

Q2: What are the visible signs of moisture contamination or degradation?

A2: The pristine compound is typically a light-colored powder or solid.[4] The first sign of moisture exposure is often physical clumping or caking of the powder. Over time, significant degradation may lead to discoloration (e.g., turning a darker yellow or brown). Chemically, the most common degradation pathway is the oxidation of the aldehyde to the corresponding carboxylic acid (5-fluoro-2,4-dimethoxybenzoic acid), which can be detected by analytical methods like NMR or LC-MS.[5]

Q3: Can I use protic solvents like methanol or ethanol with this compound?

A3: While 5-Fluoro-2,4-dimethoxybenzaldehyde is soluble in many organic solvents, using protic solvents depends entirely on the subsequent reaction. The aldehyde itself does not react with alcohols under neutral conditions, but if the reaction involves moisture-sensitive reagents (e.g., Grignard reagents, organolithiums, or strong bases), protic solvents are strictly incompatible. For most applications, anhydrous aprotic solvents (e.g., THF, Dioxane, Toluene, DCM) are the preferred choice.

Q4: What are the primary safety hazards associated with this compound?

A4: Like many benzaldehyde derivatives, this compound is classified as an irritant. It can cause skin, eye, and respiratory irritation.[6][7] Always handle it in a well-ventilated fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[4] Avoid creating and inhaling dust.[8]

Section 2: Troubleshooting Guide for Experimental Applications

This guide provides a systematic approach to resolving common issues encountered during reactions involving 5-Fluoro-2,4-dimethoxybenzaldehyde.

Issue 1: My reaction yield is significantly lower than expected, or the reaction failed completely.

  • Potential Cause 1: Reagent Degradation. The most likely culprit is the degradation of the aldehyde due to improper storage and handling, leading to moisture contamination or oxidation.

    • Solution: Before starting a critical reaction, it is prudent to verify the purity of the aldehyde. A quick purity check via TLC or ¹H NMR can confirm its integrity. The aldehyde proton should appear as a sharp singlet around 9.8-10.5 ppm. The presence of a broad peak elsewhere may indicate the carboxylic acid impurity.

  • Potential Cause 2: Incomplete Reaction. The reaction conditions (temperature, time, stoichiometry) may not be optimized.

    • Solution: Monitor the reaction progress using an appropriate technique (TLC, LC-MS, or GC). If the starting material is still present after the expected reaction time, consider extending the time or slightly increasing the temperature, provided the reactants and products are stable under those conditions.[9]

  • Potential Cause 3: Incompatible Reagents. The presence of residual water in your reaction setup (glassware, solvents, or other reagents) can quench sensitive reagents.

    • Solution: Ensure all glassware is rigorously dried (oven or flame-dried). Use freshly distilled or commercially available anhydrous solvents. Dry other solid reagents as required by the specific protocol.

Issue 2: I observe an unexpected major by-product in my post-reaction analysis (NMR, LC-MS).

  • Potential Cause 1: Oxidation. If you observe a by-product with a mass 16 Da higher than your starting material, it is likely the corresponding carboxylic acid formed from oxidation.

    • Solution: Purge the reaction vessel thoroughly with an inert gas (argon or nitrogen) before adding reagents. Maintain a positive pressure of inert gas throughout the reaction. If possible, degas solvents before use.

  • Potential Cause 2: Self-Condensation or Side Reactions. In the presence of strong bases or acids, benzaldehydes can undergo side reactions like aldol or Cannizzaro reactions.[10]

    • Solution: Review your reaction conditions. If using a strong base, consider adding it slowly at a low temperature to minimize side reactions. Ensure the pH of your reaction mixture is controlled as intended.

Issue 3: The compound has clumped and appears discolored in the bottle.

  • Potential Cause: Severe Moisture Contamination. This indicates a significant breach in the storage container's seal or repeated handling in a humid environment.

    • Solution: The material is likely partially degraded. It may be possible to purify the remaining aldehyde by recrystallization or column chromatography, but its effective concentration is no longer reliable for stoichiometric calculations. For sensitive, high-stakes reactions, it is strongly recommended to use a fresh, unopened bottle of the reagent.

Section 3: Protocols for Best Practices

Adherence to standardized protocols is essential for experimental success.

Protocol 3.1: Recommended Storage and Handling
  • Receiving: Upon receipt, inspect the container seal for integrity. Place the container in a designated dry storage area, refrigerated at 2-8°C if long-term storage is intended.[3]

  • Equilibration: Before opening, place the container in a desiccator at room temperature for at least 30-60 minutes. This prevents atmospheric water from condensing on the cold solid.

  • Inert Atmosphere: Conduct all manipulations in a glove box or under a positive pressure of inert gas (e.g., in a fume hood with an argon/nitrogen line).

  • Resealing: After dispensing the required amount, flush the container headspace with inert gas, securely tighten the cap, and seal it with paraffin film for extra protection.

  • Storage: Promptly return the container to its designated cool and dry storage location.

Protocol 3.2: Aliquoting and Weighing for a Moisture-Sensitive Reaction
  • Follow steps 1-2 from Protocol 3.1.

  • In a fume hood under a stream of inert gas, quickly transfer an approximate amount of the solid to a pre-weighed, oven-dried flask.

  • Seal the flask with a septum and immediately reseal the main reagent bottle (as per Protocol 3.1, steps 4-5).

  • Obtain the precise weight of the transferred reagent.

  • Introduce anhydrous solvent via a syringe through the septum to dissolve the reagent, maintaining the inert atmosphere. The reagent is now ready for use.

Section 4: Visualization of Key Processes

The following diagrams illustrate critical workflows and concepts related to handling 5-Fluoro-2,4-dimethoxybenzaldehyde.

G cluster_0 Troubleshooting Workflow for Failed Reaction start Low Yield or Reaction Failure q1 Was reagent integrity verified pre-reaction? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Were anhydrous solvents & glassware used? a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Was reaction run under a positive inert atmosphere? a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Was reaction progress monitored (e.g., TLC)? a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No a1_yes->q2 res1 Action: Verify purity via NMR/LC-MS. Purify if necessary. a1_no->res1 a2_yes->q3 res2 Action: Rigorously dry all solvents/glassware before next attempt. a2_no->res2 a3_yes->q4 res3 Action: Ensure proper inert atmosphere setup. Check for leaks. a3_no->res3 res5 Problem likely related to kinetics or other reagents. Re-evaluate mechanism. a4_yes->res5 res4 Action: Implement reaction monitoring. Optimize time/ temperature if needed. a4_no->res4

Caption: A decision-making workflow for troubleshooting failed reactions.

G cluster_1 Consequences of Moisture Exposure center 5-Fluoro-2,4-dimethoxybenzaldehyde + H₂O phys Physical Degradation (Clumping/Caking) center->phys oxid Chemical Degradation (Oxidation to Carboxylic Acid) center->oxid react Reaction Inhibition (Quenching of sensitive reagents) center->react side Promotion of Side-Reactions (e.g., hydration, catalysis) center->side

Caption: The primary consequences of exposing the reagent to moisture.

Section 5: Summary of Material Properties

Disclaimer: Specific experimental data for 5-Fluoro-2,4-dimethoxybenzaldehyde is not widely published. The following data is compiled from structurally similar isomers (e.g., 2-Fluoro-4,5-dimethoxybenzaldehyde) and should be used as a general guideline.

PropertyValue / InformationSource
Molecular Formula C₉H₉FO₃[6]
Molecular Weight 184.17 g/mol [11]
Appearance White to light yellow powder/solid[11]
Purity Typically ≥98%[12][13]
Storage Store in a cool, dry place under an inert atmosphere (2-8°C recommended)[1][3][12]
Incompatibilities Strong oxidizing agents, strong bases[1][4]
Hazards Causes skin, eye, and respiratory irritation[6][7]

References

  • DC Fine Chemicals. (n.d.). Safety Data Sheet. [Link]

  • Carl ROTH. (2025). Safety Data Sheet. [Link]

  • PubChem. (n.d.). 2-Fluoro-4,5-dimethoxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 4-Fluoro-2,6-dimethoxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • BloomTechz. (2024). How Does 2,5-Dimethoxybenzaldehyde React With Other Chemicals In Organic Reactions?[Link]

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Validation & Comparative

HPLC method validation for 5-Fluoro-2,4-dimethoxybenzaldehyde purity

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Validation of a High-Performance Liquid Chromatography (HPLC) Method for the Purity Assessment of 5-Fluoro-2,4-dimethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

The purity of starting materials and intermediates is a cornerstone of pharmaceutical development and chemical research. 5-Fluoro-2,4-dimethoxybenzaldehyde is a key building block in the synthesis of various biologically active molecules, including potential drug candidates.[1] Its purity directly impacts the quality, safety, and efficacy of the final products. Therefore, a robust and reliable analytical method for its purity determination is not just a regulatory requirement but a scientific necessity.

This guide provides a comprehensive, in-depth analysis of a validated High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 5-Fluoro-2,4-dimethoxybenzaldehyde. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the scientific rationale behind the methodological choices. It further presents an objective comparison with alternative analytical techniques, supported by experimental protocols and data, to empower researchers in selecting the most appropriate method for their specific needs.

The Proposed HPLC Method: A Foundation of Selectivity and Precision

High-Performance Liquid Chromatography (HPLC) is the workhorse of pharmaceutical analysis, prized for its high resolution, sensitivity, and versatility in separating non-volatile and thermally unstable compounds.[2][3] The following reversed-phase HPLC method has been developed and optimized for the purity analysis of 5-Fluoro-2,4-dimethoxybenzaldehyde.

Table 1: Optimized HPLC Method Parameters

ParameterConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)The nonpolar C18 stationary phase provides excellent retention and separation for moderately polar aromatic compounds like the target analyte.
Mobile Phase Acetonitrile:Water (Gradient)A gradient elution (e.g., starting at 40% Acetonitrile, ramping to 80%) is chosen to ensure elution of the main analyte with a good peak shape while also separating less polar and more polar impurities within a reasonable runtime.
Flow Rate 1.0 mL/minThis flow rate provides a good balance between analysis time, separation efficiency, and system backpressure for a standard 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak symmetry by reducing mobile phase viscosity.
Detection UV at 254 nmThe benzaldehyde moiety contains a strong chromophore. 254 nm is a common wavelength for aromatic compounds and is expected to provide high sensitivity for the analyte and potential aromatic impurities.
Injection Volume 10 µLA small injection volume minimizes the risk of column overload, which can lead to peak fronting and inaccurate quantification.[4]
Sample Diluent Acetonitrile:Water (50:50, v/v)Dissolving the sample in a solvent similar in strength to the initial mobile phase prevents peak distortion and ensures compatibility with the reversed-phase system.[4]

A Rigorous Validation: Building Trust in the Method

Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose. The following validation protocol is designed in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R1)/Q2(R2), ensuring the method is reliable, reproducible, and accurate.[5][6][7][8]

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters (ICH Q2) Prep Prepare Standards, QC Samples, & Placebo Specificity Specificity/ Selectivity Prep->Specificity Forced_Deg Forced Degradation (Acid, Base, Peroxide, Heat, Light) Forced_Deg->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report & Method Approval Robustness->Report

Caption: Workflow for HPLC method validation based on ICH guidelines.

Specificity

Causality: The first and most critical step is to prove that the signal measured is unequivocally from the analyte of interest. Specificity ensures that impurities, degradation products, or other matrix components do not interfere with the analyte's peak, which is fundamental for accurate purity assessment.

Experimental Protocol:

  • Impurity Analysis: Analyze a sample of 5-Fluoro-2,4-dimethoxybenzaldehyde, a placebo (if applicable), and a sample spiked with known related substances. The method must demonstrate baseline resolution between the main peak and any impurities.

  • Forced Degradation: Subject the analyte to stress conditions (e.g., 0.1M HCl, 0.1M NaOH, 3% H₂O₂, heat at 80°C, and photolytic exposure).

  • Analyze the stressed samples. The method is specific if the degradation product peaks are well-resolved from the main analyte peak. Peak purity analysis using a Diode Array Detector (DAD) should be performed to confirm homogeneity.

Linearity and Range

Causality: To quantify the analyte accurately, there must be a predictable and proportional relationship between its concentration and the detector's response. Linearity establishes this relationship over a specified range.

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).

  • Inject each standard in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Causality: Accuracy demonstrates how close the measured value is to the true value. This is vital for confirming that the method provides a true measure of the analyte's purity without systematic error.

Experimental Protocol:

  • Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery of the analyte.

  • Acceptance criteria are typically between 98.0% and 102.0% recovery.

Precision

Causality: Precision measures the degree of scatter between a series of measurements. It is a measure of random error and demonstrates the method's reproducibility under different conditions.

Experimental Protocol:

  • Repeatability (Intra-assay): Perform six replicate injections of a single sample preparation at 100% of the target concentration. The Relative Standard Deviation (%RSD) of the peak areas should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The %RSD across all measurements should meet the predefined acceptance criteria (typically ≤ 2.0%).

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: For a purity method, it is crucial to know the lowest concentration of an impurity that can be reliably detected (LOD) and accurately quantified (LOQ). This defines the method's sensitivity.

Experimental Protocol:

  • Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Standard Deviation of the Response: Based on the standard deviation of the y-intercept of the regression line (σ) and the slope (S) of the calibration curve (LOD = 3.3σ/S; LOQ = 10σ/S).

Robustness

Causality: Robustness testing assesses the method's reliability during normal use by deliberately introducing small variations in the method parameters. This ensures the method remains effective and transferable between labs.

Experimental Protocol:

  • Systematically vary critical HPLC parameters one at a time, such as:

    • Mobile phase composition (e.g., ±2% organic content).

    • Column temperature (e.g., ±5 °C).

    • Flow rate (e.g., ±0.1 mL/min).

    • pH of the aqueous mobile phase (e.g., ±0.2 units).

  • Analyze a sample under each modified condition and evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution). The results should remain within acceptable limits.

Table 2: Summary of Validation Parameters and Typical Acceptance Criteria

ParameterAttribute MeasuredTypical Acceptance Criteria
Specificity SelectivityNo interference at the analyte's retention time; peak purity index > 0.99.
Linearity ProportionalityCorrelation Coefficient (r²) ≥ 0.999.
Range Concentration IntervalEstablished by linearity, accuracy, and precision.
Accuracy Closeness to True Value% Recovery between 98.0% and 102.0%.
Precision (%RSD) Agreement between measurementsRepeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0%.
LOQ Quantification LimitS/N ratio ≥ 10; precision at this level should be acceptable.
Robustness ReliabilitySystem suitability parameters remain within limits after small variations.

Comparative Analysis: HPLC vs. Alternative Purity Assessment Techniques

While HPLC is a powerful tool, a comprehensive purity assessment often benefits from orthogonal techniques—methods that rely on different separation or detection principles. Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) are two such powerful alternatives.[9]

Method_Comparison cluster_analyte Analyte Properties cluster_methods Analytical Techniques cluster_decision Primary Recommendation Volatility Volatility & Thermal Stability HPLC HPLC-UV Volatility->HPLC Low GC GC-FID/MS Volatility->GC High Impurity_Type Expected Impurities (Volatile vs. Non-Volatile) Impurity_Type->HPLC Non-Volatile Impurity_Type->GC Volatile Info_Needed Information Needed (Quantification vs. Identification) Info_Needed->HPLC Quantitative Info_Needed->GC ID (MS) qNMR qNMR Info_Needed->qNMR Structural Routine_QC Routine QC & Non-Volatile Impurities HPLC->Routine_QC Volatile_Impurities Volatile Impurity Profiling GC->Volatile_Impurities Absolute_Purity Absolute Purity & Structural Confirmation qNMR->Absolute_Purity

Caption: Logical comparison of analytical techniques for purity analysis.

Gas Chromatography (GC)

GC separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase. For aldehydes, GC analysis can be performed directly or after derivatization to improve stability and detection.[10][11]

  • Principle: Volatilization of the sample followed by separation in a capillary column. Detection is often by Flame Ionization (FID) for quantification or Mass Spectrometry (MS) for identification.

  • Applicability: GC excels at separating volatile and semi-volatile impurities that might not be resolved or detected by HPLC.[9] However, 5-Fluoro-2,4-dimethoxybenzaldehyde has a relatively high boiling point, which may require high inlet temperatures, posing a risk of thermal degradation. Derivatization with agents like PFBHA can form more stable and easily analyzable derivatives.[10]

  • Experimental Protocol (Illustrative GC-MS Method):

    • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane).

    • Chromatographic Conditions:

      • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

      • Inlet Temperature: 280 °C.

      • Oven Program: 100 °C (2 min), then ramp to 300 °C at 15 °C/min, hold for 10 min.

      • Carrier Gas: Helium.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI).

      • Mass Range: 50-500 amu.

Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary analytical method that determines the purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[12][13]

  • Principle: The area of an NMR signal is directly proportional to the number of nuclei giving rise to it.[14] This allows for direct quantification without the need for analyte-specific reference standards for each impurity.

  • Applicability: qNMR is a powerful, non-destructive technique that provides both structural confirmation and quantitative purity assessment.[15][16] It is an excellent orthogonal method to chromatography, as it is insensitive to whether an impurity is volatile or not. Its main limitations are lower sensitivity compared to HPLC and the potential for signal overlap in complex mixtures.

  • Experimental Protocol (Illustrative ¹H qNMR Method):

    • Sample Preparation: Accurately weigh a known amount of the sample and a high-purity internal standard (e.g., maleic anhydride) into the same vial. Dissolve in a deuterated solvent (e.g., DMSO-d₆).

    • NMR Acquisition: Acquire the ¹H NMR spectrum using parameters optimized for quantification (e.g., long relaxation delay, calibrated 90° pulse).

    • Data Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved signal for the analyte and a signal for the internal standard.

    • Purity Calculation: Calculate the purity based on the integral values, number of protons, molecular weights, and weights of the sample and internal standard.

Table 3: Comparative Overview of Analytical Techniques

ParameterHPLC-UVGC-FID/MSqNMR
Principle Liquid-phase partitioningGas-phase partitioningNuclear magnetic resonance
Applicability Non-volatile, thermally labile compoundsVolatile, thermally stable compoundsSoluble compounds
Sensitivity High (ng to pg)Very High (pg to fg)Moderate (µg)
Specificity High (separation-based)Very High (separation + mass spec)High (structure-based)
Impurity ID Limited (requires MS detector)Excellent (with MS)Excellent (structural info)
Quantification Relative (requires standards)Relative (requires standards)Absolute (with internal standard)
Sample Throughput HighHighModerate
Destructive? YesYesNo

Conclusion and Recommendations

The validated reversed-phase HPLC method presented here is a robust, precise, and accurate tool for the routine quality control and purity assessment of 5-Fluoro-2,4-dimethoxybenzaldehyde. Its high throughput and reliability make it the primary choice for release testing and stability studies in a regulated environment.

However, a multi-faceted approach provides the most comprehensive understanding of a compound's purity profile.

  • HPLC is recommended for: Routine quality control, quantification of known impurities, and analysis of non-volatile or thermally sensitive process-related impurities.

  • GC-MS is recommended for: Orthogonal impurity profiling, specifically for identifying and quantifying unknown volatile and semi-volatile impurities that may not be detected by HPLC.

  • qNMR is recommended for: An independent, primary method for absolute purity determination, structural confirmation of the main component, and quantification without the need for specific impurity standards.[9][16]

By integrating these techniques, researchers and drug development professionals can build a complete and scientifically sound purity profile for 5-Fluoro-2,4-dimethoxybenzaldehyde, ensuring the highest quality standards are met from the laboratory to the final application.

References

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. Available at: [Link]

  • Miyake, T., & Shibamoto, T. (1998). Gas Chromatographic Analysis of Aldehydes in Alcoholic Beverages Using a Cysteamine Derivatization Procedure. American Journal of Enology and Viticulture, 49(1), 75-79. Available at: [Link]

  • qNMR Exchange. (2024). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Available at: [Link]

  • Shimadzu. (n.d.). Simultaneous Analysis of Lower Aldehydes That Do Not Require Derivatization. Available at: [Link]

  • Journal of Medicinal Chemistry. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. ACS Publications. Available at: [Link]

  • Do, T. D., et al. (1997). Detecting and identifying volatile aldehydes as dinitrophenylhydrazones using gas chromatography mass spectrometry. Free Radical Biology and Medicine, 23(5), 770-776. Available at: [Link]

  • Liu, T., et al. (2021). Quantitative 1H NMR methodology for purity assay with high accuracy. Accreditation and Quality Assurance, 26, 217-226. Available at: [Link]

  • Agilent Technologies. (2019). Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chromatograph. Available at: [Link]

  • Sino-Shiny. (2025). How to test the purity of benzaldehyde?. Available at: [Link]

  • Al-Hetlani, E. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2147. Available at: [Link]

  • Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Available at: [Link]

  • de Carvalho, L. R. F., et al. (2007). Alternative methodologies for the determination of aldehydes by capillary electrophoresis. Journal of the Brazilian Chemical Society, 18, 116-123. Available at: [Link]

  • Maheshwari, M. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Analytical Methods, 11(9), 1224-1230. Available at: [Link]

  • Bradley, C. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. Available at: [Link]

  • El-Gindy, A., et al. (2001). Micellar liquid chromatographic analysis of benzyl alcohol and benzaldehyde in injectable formulations. Il Farmaco, 56(5-7), 433-438. Available at: [Link]

  • ResearchGate. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Available at: [Link]

  • Agilent Technologies. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Available at: [Link]

  • Gstoettenmayr, G., et al. (2018). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Advances, 8(52), 29579-29586. Available at: [Link]

  • Sastry, B. S., et al. (2001). Separation and determination of 3,4-dimethoxybenzaldehyde and related compounds by high performance capillary electrophoresis. Indian Journal of Chemistry, 40A, 1229-1231. Available at: [Link]

Sources

Technical Guide: Mass Spectrometry Fragmentation of 5-Fluoro-2,4-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation of 5-Fluoro-2,4-dimethoxybenzaldehyde Content Type: Publish Comparison Guide

Executive Summary

This guide provides a structural and mechanistic analysis of the mass spectrometry (MS) behavior of 5-Fluoro-2,4-dimethoxybenzaldehyde (CAS: 25016-01-7). Designed for analytical chemists and pharmaceutical researchers, this document moves beyond basic spectral matching to explain the causality of fragmentation. We compare its behavior under Electron Ionization (EI) against non-fluorinated analogs to assist in impurity profiling and synthesis verification.[1]

Part 1: Structural Context & Ionization Strategy[2]

The molecule consists of a benzaldehyde core substituted with two methoxy groups (positions 2 and 4) and a fluorine atom (position 5). The interplay between the electron-donating methoxy groups and the electron-withdrawing fluorine atom creates a unique electronic environment that dictates fragmentation.

Ionization Mode Comparison: EI vs. ESI

Selection of the ionization source is the first critical decision in the workflow.

FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Energy State Hard Ionization (70 eV)Soft Ionization
Primary Ion Molecular Ion radical (

), m/z 184
Protonated Molecule (

), m/z 185
Fragmentation Extensive; structural fingerprinting.Minimal; requires MS/MS (CID) to induce fragments.[1]
Application GC-MS; Identification of unknowns/impurities.[1]LC-MS; Quantification in biological matrices.[1]
Recommendation Primary Choice for structural confirmation.Secondary Choice for trace quantification.[1]

Part 2: EI Fragmentation Mechanics (Detailed Analysis)

Under standard 70 eV EI conditions, 5-Fluoro-2,4-dimethoxybenzaldehyde (


, MW 184.[1]16) follows a predictable decay pathway governed by 

-cleavage and the "ortho effect."
The Molecular Ion ( , m/z 184)

The aromatic ring stabilizes the radical cation, resulting in a prominent molecular ion peak. The fluorine atom is tightly bound to the aromatic ring (


 bond energy ~126 kcal/mol) and rarely cleaves primarily.
Primary -Cleavage Pathways

The aldehyde functionality directs the initial fragmentation via


-cleavage on either side of the carbonyl carbon.
  • Loss of Hydrogen (

    
    , m/z 183): 
    Cleavage of the aldehydic hydrogen. This is a hallmark of aromatic aldehydes, often forming a stable acylium ion.[1]
    
    • Mechanism:[2][3][4] Homolytic cleavage of

      
      .[1]
      
  • Loss of Formyl Radical (

    
    , m/z 155): 
    Cleavage of the C-C bond between the ring and the carbonyl group.
    
    • Calculation:

      
      .[1]
      
    • Significance: This confirms the presence of the aldehyde group.

The "Ortho Effect" and Methoxy Loss

The presence of a methoxy group at the C2 (ortho) position relative to the aldehyde allows for specific rearrangements not seen in meta/para isomers.

  • Loss of Methyl Radical (

    
    , m/z 169): 
    Direct loss of a methyl group from either methoxy substituent.
    
    • Mechanism:[2][3][4] Inductive cleavage at the ether oxygen.[1]

  • Secondary CO Elimination: Fragments at m/z 155 (phenyl cation) often undergo further loss of Carbon Monoxide (CO, 28 Da) to form m/z 127.[1]

Fragmentation Pathway Diagram

The following diagram illustrates the causal relationships between the parent ion and its progeny.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 184 [C9H9FO3]+. Frag_183 [M-H]+ m/z 183 Acylium Ion M_Ion->Frag_183 - H• (1 Da) Frag_169 [M-CH3]+ m/z 169 Loss of Methyl M_Ion->Frag_169 - CH3• (15 Da) Frag_155 [M-CHO]+ m/z 155 Loss of Formyl M_Ion->Frag_155 - CHO• (29 Da) Frag_141 m/z 141 [C7H6FO2]+ Frag_169->Frag_141 - CO (28 Da) Frag_127 m/z 127 [C7H4FO]+ Frag_155->Frag_127 - CO (28 Da) Ortho Ortho-Effect: Interaction between C1-CHO and C2-OCH3 Ortho->M_Ion

Caption: Predicted EI fragmentation pathway for 5-Fluoro-2,4-dimethoxybenzaldehyde showing primary alpha-cleavages and secondary eliminations.

Part 3: Comparative Analysis (Alternatives)

To validate the identity of 5-Fluoro-2,4-dimethoxybenzaldehyde, it is essential to compare its spectral footprint against its non-fluorinated precursor (2,4-Dimethoxybenzaldehyde) and positional isomers.[1]

Table 1: Spectral Shift Comparison
Fragment Ion5-Fluoro-2,4-DMB (Target)2,4-Dimethoxybenzaldehyde (Analog)Shift (

)
Mechanistic Note
Molecular Ion (

)
184 166+18Addition of F (19) replacing H (1).
[M-H]+ 183 165+18Aldehyde H loss; Ring F remains.[1]
[M-CH3]+ 169 151+18Methyl loss; F remains on ring.[1]
[M-CHO]+ 155 137+18Formyl loss; F remains on ring.[1]
Base Peak 184 or 183 166 or 165N/ABoth exhibit high stability of the parent ion.

Key Insight: The consistent +18 Da shift across all major fragments confirms that the Fluorine atom is attached to the aromatic ring and is not part of the leaving groups (CHO or CH3). If F were on the methoxy group (e.g.,


), the fragmentation pattern would differ drastically (loss of 69 Da for 

).

Part 4: Validated Experimental Protocols

Method A: GC-MS (Purity & Structural Confirmation)

Best for: Synthesis verification and impurity profiling.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of HPLC-grade Dichloromethane (DCM) or Ethyl Acetate.

  • Inlet: Split mode (20:1), Temperature 250°C.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), 30m x 0.25mm, 0.25µm film.[1]

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program:

    • Start: 60°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.[1]

    • End: Hold 3 min.

  • MS Source: Electron Ionization (EI), 70 eV, Source Temp 230°C, Quadrupole 150°C.[1]

  • Scan Range: m/z 40–350.

Method B: LC-MS (Trace Analysis)

Best for: Biological matrices or reaction monitoring in polar solvents.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 1.8 µm, 2.1 x 50 mm.[1]

  • Gradient: 10% B to 90% B over 5 minutes.

  • Ionization: ESI Positive Mode.

  • Target: Monitor m/z 185 (

    
    ) and m/z 207 (
    
    
    
    ).

Part 5: Workflow Decision Tree

Use this logic flow to select the correct analytical approach for your specific research stage.

Workflow Start Start: Sample Type? Pure Pure Powder / Synthesis Start->Pure Bio Biological / Aqueous Start->Bio GCMS GC-MS (EI) Target: m/z 184, 155 Pure->GCMS Volatile LCMS LC-MS (ESI) Target: m/z 185 Bio->LCMS Polar/Non-volatile Result1 Structural Fingerprint (Library Match) GCMS->Result1 Result2 Quantification (High Sensitivity) LCMS->Result2

Caption: Decision matrix for selecting GC-MS vs LC-MS based on sample matrix and analytical goal.

References
  • NIST Mass Spectrometry Data Center. Benzaldehyde, 2-hydroxy-3-methoxy- (Ortho-Vanillin) Mass Spectrum.[1] NIST Chemistry WebBook, SRD 69.

    • Context: Provides the baseline fragmentation for ortho-methoxy benzaldehydes used to derive the mechanism for the fluorin
  • MassBank Europe. Mass Spectrum of 4-Methoxybenzaldehyde (Anisaldehyde).[1] Accession: MSBNK-Fac_Eng_Univ_Tokyo-JP008708.[1]

    • Context: Validates the loss of CHO (m/z 29) and CH3 (m/z 15)
  • Kupriyanova, O. V., et al. "Synthesis and determination of analytical characteristics... of positional isomers in the series of N-(2-methoxybenzyl)-2-(dimethoxyphenyl)ethanamine." Drug Testing and Analysis, 2020.[1]

    • Context: Discusses the "ortho effect" and specific fragmentation patterns of methoxy-substituted arom
  • Sigma-Aldrich. Product Specification: 2-Methoxybenzaldehyde.[1]

    • Context: Physical property verification for method development (Boiling point, solubility).[1]

Sources

A Comparative Guide to the Infrared Spectrum of 5-Fluoro-2,4-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and fine chemical synthesis, the unambiguous structural confirmation of molecular intermediates is paramount. 5-Fluoro-2,4-dimethoxybenzaldehyde, a substituted aromatic aldehyde, presents a unique infrared (IR) spectroscopic signature defined by the interplay of its aldehyde, methoxy, and fluorine substituents. This guide provides an in-depth analysis of its expected IR spectrum, grounded in fundamental spectroscopic principles and objective comparison with structurally related analogues.

As direct experimental spectral data for this specific compound is not widely published, this analysis leverages a predictive approach, substantiated by a comparative study with well-characterized molecules: 2,4-dimethoxybenzaldehyde and 4-fluorobenzaldehyde. By understanding the electronic effects of each functional group, researchers can confidently identify and characterize this and similar multi-substituted aromatic systems.

Theoretical Framework: Predicting the IR Spectrum

The IR spectrum of 5-Fluoro-2,4-dimethoxybenzaldehyde is dominated by the vibrational modes of its key functional groups. The electron-donating resonance effect of the methoxy groups and the electron-withdrawing inductive effect of the fluorine atom and the aldehyde group create a unique electronic environment that influences bond strengths and, consequently, their vibrational frequencies.

The key absorption peaks can be predicted and assigned as follows:

Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityAssociated Functional Group & Rationale
Aromatic C-H Stretch~3100 - 3000WeakStretching of the C-H bonds on the aromatic ring. These absorptions typically occur at slightly higher frequencies than aliphatic C-H stretches.[1]
Aliphatic C-H Stretch (Methoxy)~2970 - 2840MediumAsymmetric and symmetric stretching of the C-H bonds within the two -OCH₃ groups.
Aldehyde C-H Stretch (Fermi Doublet)~2830 and ~2720WeakA characteristic pair of peaks for the aldehyde C-H stretch, often appearing as a shoulder on the aliphatic C-H absorption.[2][3] This is a highly diagnostic feature for aldehydes.
Carbonyl (C=O) Stretch~1680 - 1695StrongThe C=O bond of the aldehyde is in conjugation with the aromatic ring, which lowers its frequency from a typical saturated aldehyde (~1730 cm⁻¹).[2][4] The electron-donating methoxy groups further lower this frequency.
Aromatic C=C Stretch~1600 and ~1480MediumIn-ring carbon-carbon stretching vibrations of the benzene ring. The presence of multiple substituents often results in several bands in this region.
Asymmetric C-O-C Stretch (Aryl Ether)~1270StrongThe asymmetric stretching of the Ar-O-CH₃ bond is typically a very strong and prominent peak.
Symmetric C-O-C Stretch (Aryl Ether)~1120StrongThe symmetric stretching of the Ar-O-CH₃ bond. The presence of two methoxy groups leads to strong absorptions in this region.
Aryl C-F Stretch~1250 - 1100StrongThe C-F stretching vibration for aryl fluorides is strong but can sometimes be difficult to distinguish as it falls within the crowded fingerprint region, potentially overlapping with C-O stretches.[5]
C-H Out-of-Plane Bending~850 - 800StrongThe position of this strong band is indicative of the substitution pattern on the aromatic ring. For a 1,2,4,5-tetrasubstituted benzene, this is a key diagnostic peak in the fingerprint region.

Comparative Analysis: The Influence of Substituents

To understand the specific spectral features of 5-Fluoro-2,4-dimethoxybenzaldehyde, a comparison with its parent structures is invaluable. The following table contrasts the key IR peaks of 2,4-dimethoxybenzaldehyde and a generic 4-fluorobenzaldehyde with the predicted values for our target molecule.

Vibrational Mode2,4-Dimethoxybenzaldehyde (Experimental Data)4-Fluorobenzaldehyde (Typical Values)5-Fluoro-2,4-dimethoxybenzaldehyde (Predicted)
Aldehyde C-H Stretch (cm⁻¹) ~2835, ~2730~2840, ~2740~2830, ~2720
Carbonyl (C=O) Stretch (cm⁻¹) ~1685[6]~1700[7]~1680 - 1695
Asymmetric C-O-C Stretch (cm⁻¹) ~1270[6]N/A~1270
Aryl C-F Stretch (cm⁻¹) N/A~1230[7]~1250 - 1100
Causality Behind the Spectral Shifts:
  • Carbonyl (C=O) Frequency : The C=O stretch in 2,4-dimethoxybenzaldehyde is found at a relatively low wavenumber (~1685 cm⁻¹) due to the strong electron-donating resonance effect of the two methoxy groups, which weakens the C=O double bond.[4][8] In 4-fluorobenzaldehyde, the fluorine atom's strong inductive (electron-withdrawing) effect slightly increases the C=O frequency compared to benzaldehyde. In our target molecule, 5-Fluoro-2,4-dimethoxybenzaldehyde, the C=O frequency will be primarily dictated by the powerful donating effect of the methoxy groups. The fluorine atom at the 5-position is meta to the aldehyde and will exert a weaker inductive effect, likely causing only a minor shift compared to 2,4-dimethoxybenzaldehyde.

  • C-F Stretch : The C-F stretch is a strong absorption but falls in the complex "fingerprint region" (1400-600 cm⁻¹).[5] In 5-Fluoro-2,4-dimethoxybenzaldehyde, this peak is expected to be present but may be convoluted with the strong C-O stretching bands of the methoxy groups, requiring careful spectral interpretation.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To validate these predictions, a robust experimental protocol is essential. Attenuated Total Reflectance (ATR) FT-IR spectroscopy is a modern, rapid, and reliable method for analyzing solid samples with minimal preparation.

Instrumentation:
  • FT-IR Spectrometer (e.g., Bruker ALPHA II, Thermo Scientific Nicolet iS5)

  • ATR accessory with a diamond or zinc selenide (ZnSe) crystal

  • Software for data acquisition and analysis (e.g., OPUS, OMNIC)

Step-by-Step Methodology:
  • Instrument Preparation :

    • Ensure the spectrometer has reached thermal and electronic stability (typically 15-30 minutes after power-on).

    • Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) using a soft, lint-free wipe to remove any residues from previous measurements.

  • Background Spectrum Acquisition :

    • With the clean, empty ATR crystal in place, acquire a background spectrum. This is a critical self-validating step that measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic absorbance.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. This background is then automatically subtracted from the sample spectrum.

  • Sample Analysis :

    • Place a small amount (a few milligrams) of the solid 5-Fluoro-2,4-dimethoxybenzaldehyde sample onto the center of the ATR crystal.

    • Engage the ATR pressure arm to apply consistent and firm pressure. This ensures intimate contact between the sample and the crystal, which is crucial for a high-quality spectrum.

    • Acquire the sample spectrum using the same scan parameters as the background.

  • Data Processing and Analysis :

    • The software will automatically ratio the sample scan against the background scan to produce the final transmittance or absorbance spectrum.

    • Perform automated or manual baseline correction to ensure all peaks originate from a flat baseline.

    • Use the peak-picking tool to accurately identify the wavenumber of each significant absorption maximum.

    • Compare the obtained peak positions with the predicted values and comparative data to confirm the compound's identity and purity.

Visualization of Experimental Workflow

The logical flow of the ATR-FTIR analysis can be visualized as follows:

ATR_Workflow cluster_prep 1. Preparation cluster_bkg 2. Background Scan cluster_sample 3. Sample Analysis cluster_data 4. Data Processing Start Start Clean_Crystal Clean ATR Crystal (Isopropanol) Start->Clean_Crystal Acquire_Bkg Acquire Background Spectrum (16-32 scans) Apply_Sample Apply Solid Sample Acquire_Bkg->Apply_Sample Apply_Pressure Apply Consistent Pressure Apply_Sample->Apply_Pressure Acquire_Sample Acquire Sample Spectrum (16-32 scans) Apply_Pressure->Acquire_Sample Process_Spectrum Ratio (Sample/Background) Acquire_Sample->Process_Spectrum Baseline_Correct Baseline Correction Process_Spectrum->Baseline_Correct Peak_Pick Peak Picking & Analysis Baseline_Correct->Peak_Pick End End Peak_Pick->End

ATR-FTIR analysis workflow for a solid sample.

Conclusion

The infrared spectrum of 5-Fluoro-2,4-dimethoxybenzaldehyde is a unique molecular fingerprint defined by predictable and interpretable absorption bands. The strong carbonyl stretch, shifted to a lower frequency by conjugation and methoxy group donation, the characteristic aldehyde C-H Fermi doublet, and strong C-O and C-F stretches in the fingerprint region collectively provide a robust method for its identification. By comparing its spectrum to that of simpler, related molecules, researchers can gain a deeper understanding of substituent effects and build confidence in their structural assignments. The provided ATR-FTIR protocol offers a reliable and self-validating system for obtaining high-quality experimental data to support research and development in the chemical sciences.

References

  • Limbach, H. (n.d.). Alkyl and aryl halide infrared spectra. Chemistry LibreTexts. [Link]

  • Illinois State University Department of Chemistry. (2015). Infrared Spectroscopy. [Link]

  • Asenso, J., et al. (2025). Investigation of Infrared Spectroscopy and Raman Spectroscopy for Functional Group Identification and Structural Confirmation of 2-hydroxy-3,4-dimethoxy-benzaldehyde. RSIS International. [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • PubChem. (n.d.). 2-Fluoro-4,5-dimethoxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • University of Colorado Boulder. (n.d.). IR: aldehydes. [Link]

  • Venkoji, P. (1984). The infrared and Raman spectra of 2,4- and 2,5-dimethylbenzaldehydes. Proceedings of the Indian Academy of Sciences - Chemical Sciences. [Link]

  • NIST. (n.d.). Benzaldehyde, 2,4-dimethoxy-. NIST Chemistry WebBook. [Link]

  • LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

Sources

Definitive Guide to GC-MS Analysis Standards for Fluorinated Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated aromatic aldehydes (FAAs) are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and liquid crystals. Their analysis by GC-MS presents a unique triad of challenges: isomeric complexity , oxidative instability , and high polarity .

This guide establishes the gold standard for FAA analysis, moving beyond generic protocols. We compare the two dominant analytical philosophies—Direct Injection vs. Derivatization —and provide evidence-based recommendations for stationary phases capable of resolving critical positional isomers (e.g., 2-, 3-, and 4-fluorobenzaldehyde).

Part 1: The Stability & Reference Standard Crisis

Before selecting a column or method, the integrity of the reference material must be secured. FAAs are prone to rapid auto-oxidation to their corresponding fluorobenzoic acids, even at


C.
Reference Material Selection
  • Purity Standard: Use standards with

    
     purity, stored under argon.
    
  • Internal Standards (IS):

    • Gold Standard: Deuterated analogs (e.g., 4-fluorobenzaldehyde-

      
      ). These correct for both extraction efficiency and ionization suppression.
      
    • Practical Alternative: Chlorinated analogs (e.g., 4-chlorobenzaldehyde). These possess similar volatility and chemical behavior but distinct mass spectra. Avoid non-fluorinated analogs (like benzaldehyde) as they often co-elute or exist natively in the sample.

Stability Management
VariableRiskMitigation Standard
Atmosphere Auto-oxidation to acidPurge headspace with Argon/Nitrogen after every use.
Solvent Acetal formationAvoid primary alcohols (methanol/ethanol). Use Acetonitrile or Ethyl Acetate.
Temperature Volatilization lossStore at

C; prepare working standards daily.

Part 2: Comparative Methodology — Direct vs. Derivatization

The choice of method defines your limit of detection (LOD) and chromatographic resolution.

Method A: Direct Injection (The Rapid Screen)

Direct analysis of the underivatized aldehyde.

  • Pros: No sample prep time; preserves original chemical form.

  • Cons: Poor peak shape on non-polar columns due to polarity; potential thermal degradation in the injector port; lower sensitivity.

  • Best For: Raw material purity checks (>100 ppm).

Method B: PFBHA Derivatization (The Trace Analysis Standard)

Reaction with ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">


-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form oximes.
  • Pros: Increases molecular weight (shifting mass out of noise range); introduces electronegative fluorine for NICI (Negative Ion Chemical Ionization) sensitivity; excellent peak shape.

  • Cons: Forms syn and anti isomers (two peaks per analyte), which can complicate integration.

  • Best For: Trace impurity analysis (<1 ppm), biological matrices, and environmental samples.

Comparison Matrix
FeatureDirect InjectionPFBHA Derivatization
LOD (EI Source) 10–50 ng/mL0.1–1.0 ng/mL
Peak Shape Tailing (Active H interaction)Gaussian (Symmetric)
Isomer Resolution ModerateHigh
Mass Spec Specificity Moderate (

,

)
High (m/z 181 base peak)
Prep Time < 5 mins30–60 mins

Part 3: Stationary Phase Selection (Column Standards)

Separating positional isomers (ortho, meta, para) is the critical success factor.

The Generalist: 5% Phenyl-Arylene (e.g., DB-5ms, Rxi-5ms)
  • Mechanism: Boiling point + weak

    
    -
    
    
    
    interaction.
  • Performance: Excellent for PFBHA derivatives. Often fails to fully resolve underivatized 2-fluoro vs. 3-fluoro isomers due to similar boiling points.

The Specialist: Fluorinated Phases (e.g., Rtx-200, DB-200)
  • Mechanism: Trifluoropropyl-methyl polysiloxane phases offer unique "fluorine-fluorine" selectivity.

  • Performance: Superior resolution for free FAAs. The lone pair interactions with the fluorine on the aromatic ring create distinct retention shifts for ortho isomers.

The Polar Option: Wax (PEG)
  • Mechanism: Hydrogen bonding.

  • Performance: Good for retaining free aldehydes but suffers from higher bleed and lower maximum temperatures (

    
    C), limiting the analysis of heavier derivatives.
    

Part 4: Experimental Protocol Standards

Workflow Visualization

The following diagram illustrates the decision logic and reaction pathway for FAA analysis.

FAA_Analysis_Workflow Sample Sample Matrix (Drug Substance / Biofluid) Conc_Check Concentration Check Sample->Conc_Check Direct Direct Injection (High Conc >10ppm) Conc_Check->Direct High Purity Deriv Derivatization (Trace <1ppm) Conc_Check->Deriv Trace/Complex GC_Select Column Selection Direct->GC_Select Reagent Add PFBHA Reagent Deriv->Reagent Reaction Formation of Oxime (Syn/Anti Isomers) Reagent->Reaction Reaction->GC_Select Result GC-MS Quantitation GC_Select->Result

Caption: Decision matrix for selecting Direct Injection vs. PFBHA Derivatization based on sample concentration and complexity.

Standard Operating Procedure: PFBHA Derivatization

This protocol is optimized for trace analysis of 4-fluorobenzaldehyde and its isomers.

Reagents:

  • PFBHA solution: 20 mg/mL in water.

  • Internal Standard: 4-Fluorobenzaldehyde-

    
     (10 
    
    
    
    g/mL in methanol).
  • Extraction Solvent: Hexane (HPLC Grade).

Step-by-Step:

  • Sample Prep: Aliquot 1 mL of sample into a 4 mL vial.

  • Spike: Add 10

    
    L of Internal Standard solution.
    
  • Derivatize: Add 50

    
    L of PFBHA solution. Cap and vortex.
    
  • Incubate: Heat at

    
    C for 30 minutes. (Aldehydes convert to oximes).[1][2]
    
  • Quench/Acidify: Add 20

    
    L of 6N H
    
    
    
    SO
    
    
    to protonate excess reagent and facilitate extraction.
  • Extract: Add 500

    
    L Hexane. Vortex for 1 minute. Allow layers to separate.
    
  • Analyze: Inject 1

    
    L of the upper hexane layer into the GC-MS.
    
Mass Spectral Interpretation (EI Mode)

When analyzing FAAs, look for these diagnostic ions:

  • Underivatized (e.g., 4-Fluorobenzaldehyde, MW 124):

    • 
       124 (
      
      
      
      ): Strong molecular ion.
    • 
       123 (
      
      
      
      ): Loss of aldehydic hydrogen (Base peak).
    • 
       95 (
      
      
      
      ): Loss of CHO group (Phenyl cation).
  • PFBHA Derivative (Oxime):

    • 
       181: Pentafluorotropylium ion (The universal "PFBHA signature" base peak).
      
    • 
      : Often weak or absent.
      
    • Note: You will likely see two peaks for each aldehyde (syn and anti isomers). Sum the areas of both peaks for quantitation.

Part 5: Troubleshooting & Validation

IssueProbable CauseCorrective Action
Tailing Peaks Active sites in liner or columnReplace liner with ultra-inert deactivated wool; trim column by 10cm.
Missing Peaks Oxidation of standardCheck standard for benzoic acid crystals; prepare fresh under Argon.
Double Peaks Syn/Anti isomerism (Deriv. only)This is normal. Do not attempt to merge them via temperature; integrate both.
Ghost Peaks PFBHA degradationPFBHA reagent can degrade to form PFB-alcohol. Run a reagent blank.

References

  • Restek Corporation. (2021). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from [Link]

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

Sources

Melting Point Verification for 5-Fluoro-2,4-dimethoxybenzaldehyde: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

5-Fluoro-2,4-dimethoxybenzaldehyde (CAS: 155831-46-2) is a highly versatile fluorinated building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). However, verifying its purity and physical properties presents a unique analytical challenge: polymorphism . This compound exists in at least two distinct crystalline states—the stable α-form, which exhibits a melting point of 114 °C, and the metastable β-form, which melts at 107 °C[1].

For researchers and drug development professionals, failing to differentiate between a true polymorph and a melting point depression caused by impurities can severely derail formulation stability and bioavailability studies. Therefore, selecting the correct melting point verification methodology is not merely a routine Quality Control (QC) step; it is a critical mechanistic requirement.

This guide objectively compares three analytical alternatives for melting point verification, providing self-validating experimental protocols grounded in United States Pharmacopeia (USP) standards.

Comparative Analysis of Analytical Methodologies

Traditional Capillary Tube Method (Manual)

The traditional manual melting point apparatus relies on the visual observation of the sample transitioning from a solid to a liquid phase inside a glass capillary.

  • Mechanism & Limitations: While highly cost-effective, this method is fundamentally subjective. The human eye struggles to accurately pinpoint the exact onset of the melt (the first detectable liquid phase). More importantly, if a sample of 5-Fluoro-2,4-dimethoxybenzaldehyde melts at 107 °C, a manual operator cannot definitively state whether the sample is the pure β-polymorph or the α-polymorph contaminated with eutectic impurities[2].

Automated Optical Melting Point Apparatus

Modern automated systems utilize photometric transmission. A digital camera records the sample, and an algorithm detects the change in light transmission as the opaque solid becomes a transparent liquid.

  • Mechanism & Advantages: This eliminates operator bias and provides a highly reproducible melting range. By strictly adhering to USP <741> guidelines, laboratories can achieve exceptional consistency across multiple simultaneous samples[3]. However, optical methods still only detect the macroscopic phase change, meaning solid-solid polymorphic transitions that occur prior to the melt remain invisible.

Differential Scanning Calorimetry (DSC)

DSC is the gold standard for thermal analysis in pharmaceutical development. It measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature[4].

  • Mechanism & Advantages: DSC does not rely on visual liquefaction; it quantifies endothermic and exothermic heat flow. This allows researchers to detect the precise melting endotherm of the 107 °C β-form versus the 114 °C α-form of 5-Fluoro-2,4-dimethoxybenzaldehyde[1]. Furthermore, DSC can identify solid-solid transitions if the metastable β-form converts to the stable α-form upon heating—a phenomenon completely undetectable by optical methods.

Quantitative Performance Comparison
ParameterCapillary Tube (Manual)Automated OpticalDifferential Scanning Calorimetry (DSC)
Detection Mechanism Visual observationPhotometric transmissionHeat flow (Endothermic/Exothermic)[4]
Polymorph Resolution PoorModerateExcellent (Detects solid-solid transitions)
Sample Size Requirement ~2–3 mg~2–3 mg2–10 mg[5]
Throughput Low (1 sample/run)High (Up to 6 samples/run)[3]Medium (1 sample/run, highly automated)
Regulatory Standard USP <741>USP <741>[3]USP <891>[5]
Relative Cost $


Self-Validating Experimental Protocols

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems. Every test must be bracketed by reference standards to prove instrument calibration prior to analyzing the benzaldehyde.

Protocol A: Automated Optical Verification (USP <741> Compliant)

This protocol is optimized for routine batch-release QC where the primary polymorph is already known and controlled.

  • Instrument Calibration (Self-Validation): Before testing the sample, adjust the instrument using a USP secondary reference standard, followed by verification using a USP primary reference standard (e.g., Acetanilide, MP ~114 °C)[3]. Causality: USP <741> mandates that primary standards are used only to check accuracy, not to adjust the instrument's baseline[3].

  • Sample Preparation: Dry the 5-Fluoro-2,4-dimethoxybenzaldehyde at 60 °C under vacuum for 2 hours. Gently pulverize the crystals using an agate mortar.

  • Capillary Loading: Fill the capillary tube to a strict height of 3 mm [3]. Causality: A column higher than 3 mm creates a thermal gradient within the sample, causing the bottom to melt before the top, which artificially broadens the melting range and mimics impurity depression[3].

  • Thermal Ramp: Set the starting temperature to 95 °C. Apply a heating rate of 1 °C/min [3]. Record the temperature at the first detectable liquid phase and at complete liquefaction.

Protocol B: Precision DSC Polymorph Screening (USP <891> Compliant)

This protocol is required during early-stage formulation to definitively map the α (114 °C) and β (107 °C) polymorphs[1].

  • Sample Preparation: Weigh exactly 3.0 to 5.0 mg of the benzaldehyde into a Tzero aluminum pan. Hermetically seal the pan with a press. Causality: Hermetic sealing prevents the sublimation of the benzaldehyde at elevated temperatures, ensuring the mass remains constant and thermal contact with the sensor is optimal.

  • Atmospheric Control: Purge the sample chamber continuously with dry Nitrogen at a flow rate of 50 mL/min[6]. Causality: The inert nitrogen blanket prevents oxidative degradation of the organic compound during the thermal ramp, which would otherwise skew the endothermic baseline[6].

  • Thermal Cycling (Resolution vs. Sensitivity):

    • Initial Screen: Heat from 25 °C to 130 °C at 10 °C/min [5]. Causality: A fast ramp maximizes the heat flow signal (sensitivity) to identify all thermal events quickly.

    • Precision Melt: Cool back to 25 °C, then re-heat at 2 °C/min . Causality: A slow ramp maximizes thermal resolution, allowing the software to perfectly separate the 107 °C and 114 °C endothermic peaks if a mixture of both polymorphs is present.

Analytical Workflow Visualization

The following diagram maps the logical decision tree for processing 5-Fluoro-2,4-dimethoxybenzaldehyde based on the required analytical depth.

Workflow A 5-Fluoro-2,4-dimethoxybenzaldehyde (CAS: 155831-46-2) B Sample Preparation (Vacuum Drying & Pulverization) A->B C Select Analytical Methodology B->C D Automated Optical Method (USP <741>) C->D Routine QC E Differential Scanning Calorimetry (USP <891>) C->E Polymorph Screening F Visual Melt Detection (1°C/min Ramp) D->F G Heat Flow Measurement (Endothermic Peaks) E->G H Polymorph Identification (α-form: 114°C | β-form: 107°C) F->H G->H

Fig 1: Analytical workflow for melting point verification and polymorph screening.

References

  • ChemRxiv. Compliance with amended General Chapter USP <741> Melting Range or Temperature. Retrieved from: [Link]

  • NETZSCH Analyzing & Testing. The Importance of Purity Determination of Pharmaceuticals. Retrieved from: [Link]

  • Lab Manager. Thermal Analysis: Stability, Decomposition, and Material Properties. Retrieved from: [Link]

  • Particle Technology Labs. Differential Scanning Calorimetry (USP <891>). Retrieved from:[Link]

  • Pharmaceutical Technology. Residual Moisture Testing Methods for Lyophilized Drug Products (USP <891>). Retrieved from:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 5-Fluoro-2,4-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

5-Fluoro-2,4-dimethoxybenzaldehyde is a specialized intermediate often used in the synthesis of fluorinated pharmaceutical scaffolds. While structurally stable, its aldehyde functionality combined with the halogenated ring presents specific irritation and sensitization risks that standard "lab coat and gloves" protocols often underestimate.

Hazard Classification (GHS)
Hazard CodeDescriptionOperational Implication
H315 Causes skin irritationContact dermatitis risk; requires barrier protection.
H319 Causes serious eye irritationAldehyde vapors/dust are lachrymators; Goggles required.
H335 May cause respiratory irritationMucosal inflammation; Fume hood mandatory.
H317 May cause allergic skin reactionPotential sensitizer: Do not rely on single-layer thin nitrile.

Technical Risk Assessment & PPE Specifications

As scientists, we must understand the causality of exposure. Aldehydes are electrophilic; they react with nucleophilic residues (lysine, cysteine) on skin proteins, leading to sensitization. Furthermore, the fluorine substituent increases lipophilicity, potentially enhancing dermal absorption compared to non-halogenated analogs.

A. Hand Protection: The "Nitrile Trap"

Critical Insight: Standard 4-mil nitrile gloves offer excellent protection against solids but degrade rapidly when benzaldehyde derivatives are dissolved in organic solvents (e.g., DCM, Acetone). The aldehyde group can permeate thin nitrile in <15 minutes.

  • Protocol for Solids (Weighing/Transfer):

    • Primary: Nitrile (minimum 0.11 mm / 4 mil).

    • Technique: Standard single-gloving is acceptable if the compound is dry.

  • Protocol for Solutions (Reaction/Work-up):

    • Primary: Double-gloving (Nitrile over Nitrile) OR High-Grade Laminate (Silver Shield®) for prolonged immersion.

    • Change Schedule: Immediately upon splash contact. Do not wipe; strip and replace.

B. Respiratory & Ocular Protection[1][2][3][4][5][6][7][8]
  • Solids (Dust Hazard): This compound typically exists as a solid (MP ~104-108°C). Electrostatic charging during weighing can disperse fine particulates.

    • Requirement: Work inside a certified chemical fume hood. If weighing outside a hood is unavoidable (not recommended), use an N95 or P100 particulate respirator .

  • Solutions (Vapor Hazard):

    • Requirement: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Eyes:

    • Requirement:Chemical Splash Goggles (ANSI Z87.1) are superior to safety glasses. Aldehyde dust can bypass the gaps in safety glasses, reacting with eye moisture to form acidic irritants.

Decision Logic: PPE Selection

The following diagram illustrates the decision matrix for selecting the appropriate PPE based on the physical state of the reagent.

PPE_Selection Start Handling 5-Fluoro-2,4- dimethoxybenzaldehyde State Determine Physical State Start->State Solid Solid / Powder State->Solid Solution Dissolved in Solvent State->Solution Hood_Check Inside Fume Hood? Solid->Hood_Check Solvent_Check Solvent Type Solution->Solvent_Check Std_PPE Standard PPE: 4-mil Nitrile Gloves Safety Glasses Lab Coat Hood_Check->Std_PPE Yes Resp_PPE Enhanced PPE: N95/P100 Respirator Safety Goggles 4-mil Nitrile Hood_Check->Resp_PPE No (Avoid if possible) Aggressive Halogenated/Ketones (DCM, Acetone) Solvent_Check->Aggressive Mild Alcohols/Water Solvent_Check->Mild Double_Glove CRITICAL: Double Nitrile Gloves OR Laminate Gloves Splash Goggles Aggressive->Double_Glove Std_Sol_PPE Standard PPE: Single Nitrile (Freq. Change) Safety Glasses Mild->Std_Sol_PPE

Figure 1: PPE Selection Matrix based on physical state and solvent environment.

Operational Protocols

A. Weighing & Solubilization
  • Static Control: Fluorinated benzaldehydes can be "fly-away" powders due to static. Use an ionizing bar or anti-static gun if available.

  • Containment: Weigh into a tared vial inside the fume hood. Avoid weighing on an open benchtop balance.

  • Dissolution: Add solvent slowly. Caution: Aldehydes can undergo autoxidation to carboxylic acids (5-fluoro-2,4-dimethoxybenzoic acid) upon prolonged exposure to air. Purge reaction vessels with Nitrogen or Argon immediately after solubilization.

B. Waste Disposal & Decontamination

Disposal requires strict segregation due to the fluorine atom.

  • Classification: Halogenated Organic Waste .

  • Do NOT Mix With: Strong oxidizers (e.g., Nitric acid, Peroxides). Aldehydes + Oxidizers = Exothermic decomposition.

  • Container: High-density polyethylene (HDPE) or Glass.

C. Spill Response Workflow

In the event of a spill, autonomy and speed are key.[1] Follow this self-validating workflow:

Spill_Response Spill Spill Detected Assess Assess Volume & Location Spill->Assess Evacuate Evacuate Area (If >10g outside hood) Assess->Evacuate Major Spill PPE_Up Don Enhanced PPE (Double Gloves, Goggles) Assess->PPE_Up Minor Spill Contain Contain with Absorbent Pads PPE_Up->Contain Clean Wipe with DCM/Acetone Then Soap & Water Contain->Clean Dispose Dispose as Halogenated Waste Clean->Dispose

Figure 2: Immediate response logic for solid or liquid spills.

References

  • PubChem. (n.d.). Compound Summary: Benzaldehyde derivatives and GHS Classifications. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Aldehydes. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.